molecular formula C18H32O5 B1249883 Antibiotic Sch 725674

Antibiotic Sch 725674

Cat. No.: B1249883
M. Wt: 328.4 g/mol
InChI Key: LEEBEEPDVOWSDN-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sch 725674 is a macrolide.
(3E)-5,6,8-trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one is a natural product found in Aspergillus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H32O5

Molecular Weight

328.4 g/mol

IUPAC Name

(3E)-5,6,8-trihydroxy-14-pentyl-1-oxacyclotetradec-3-en-2-one

InChI

InChI=1S/C18H32O5/c1-2-3-5-9-15-10-7-4-6-8-14(19)13-17(21)16(20)11-12-18(22)23-15/h11-12,14-17,19-21H,2-10,13H2,1H3/b12-11+

InChI Key

LEEBEEPDVOWSDN-VAWYXSNFSA-N

SMILES

CCCCCC1CCCCCC(CC(C(C=CC(=O)O1)O)O)O

Isomeric SMILES

CCCCCC1CCCCCC(CC(C(/C=C/C(=O)O1)O)O)O

Canonical SMILES

CCCCCC1CCCCCC(CC(C(C=CC(=O)O1)O)O)O

Synonyms

Sch 725674

Origin of Product

United States

Foundational & Exploratory

Supramolecular Optimization of DHFR Inhibition: The Iclaprim Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists Subject: Mechanism of Action, Structural Biology, and Experimental Validation of Iclaprim

Executive Synthesis: The Rational Design of Iclaprim

Iclaprim represents a paradigm shift in the design of diaminopyrimidine dihydrofolate reductase (DHFR) inhibitors. Unlike its predecessor trimethoprim (TMP), which relies heavily on hydrogen bonding networks that are easily disrupted by single-point mutations (e.g., F98Y in S. aureus), Iclaprim was engineered using crystallography-driven supramolecular optimization .

The core innovation lies in the addition of a hydrophobic chromene moiety to the 2,4-diaminopyrimidine scaffold. This extension allows the molecule to access a previously unexploited hydrophobic pocket within the bacterial DHFR active site, compensating for the loss of hydrogen bonds in resistant strains via enhanced Van der Waals interactions. This guide details the structural mechanics, kinetic data, and validation protocols defining Iclaprim's efficacy.[1][2][3][4]

Structural Mechanism of Action

The Folate Pathway Interception

Iclaprim acts as a potent, reversible, competitive inhibitor of bacterial DHFR. By blocking the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), it halts the synthesis of thymidine nucleotides, leading to "thymineless death."

FolatePathway PABA PABA DHP Dihydropteroate PABA->DHP DHPS DHF Dihydrofolate (DHF) DHP->DHF THF Tetrahydrofolate (THF) DHF->THF Reduction (NADPH -> NADP+) DNA DNA Synthesis (Thymidine) THF->DNA DHPS Dihydropteroate Synthase DHFR DHFR (Target Enzyme) Iclaprim ICLAPRIM (Ki ~0.3 nM) Iclaprim->DHFR Competitive Inhibition

Figure 1: Interception of the folate biosynthesis pathway by Iclaprim at the DHFR reduction step.

The Hydrophobic Compensation Hypothesis

While TMP binds via a conserved hydrogen bond network (Asp27, Phe92 in S. aureus), Iclaprim utilizes a dual-binding mode:

  • Anchoring: The 2,4-diaminopyrimidine ring forms the classical hydrogen bonds with Asp27 and the backbone of Leu5/Phe92.

  • Hydrophobic Extension: The cyclopropyl-chromene moiety extends into a hydrophobic cleft formed by Leu20, Leu28, Val31, Ile50, and Leu54 .

This hydrophobic interaction provides approximately -1.9 kcal/mol of additional binding energy, which is critical when the F98Y mutation disrupts the hydrogen bonding network used by TMP.

BindingMode DAP 2,4-Diaminopyrimidine Core Asp27 Asp27 (Salt Bridge) DAP->Asp27 Conserved Phe92 Phe92/Leu5 (H-Bonds) DAP->Phe92 Conserved Chromene Chromene Moiety HydroPocket Hydrophobic Pocket (L20, L28, V31, I50, L54) Chromene->HydroPocket Van der Waals (Iclaprim Specific) F98Y F98Y Mutation (Disrupts TMP H-bond) Chromene->F98Y Bypasses Mutation Site F98Y->Phe92 Steric/Electrostatic Clash

Figure 2: Structural logic of Iclaprim binding. The chromene moiety engages a hydrophobic pocket, bypassing the F98Y resistance mechanism.

Quantitative Pharmacology

The structural enhancements translate directly into superior inhibition constants (


) and half-maximal inhibitory concentrations (

), particularly against resistant strains.
Table 1: Comparative Enzymatic Potency (S. aureus DHFR)
Enzyme VariantParameterIclaprim (nM)Trimethoprim (nM)Fold Improvement
Wild Type

0.3 6.020x

2.2 21.0~10x
F98Y Mutant

6.0 100.016.7x

27.0 1200.044x
DfrG (High Res)

1350 31,00023x

Data synthesized from Oefner et al. and related kinetic studies [1, 3].

Experimental Validation Protocols

To validate the mechanism described above, the following self-validating protocols are recommended. These workflows ensure data integrity and reproducibility.

Spectrophotometric DHFR Inhibition Assay

Objective: Determine


 and Mode of Inhibition.
Principle:  Measure the oxidation of NADPH to NADP+ at 340 nm (

).

Reagents:

  • Buffer: 50 mM MES, 25 mM Tris, 25 mM ethanolamine, 100 mM NaCl (pH 7.0).

  • Substrate: Dihydrofolate (DHF),

    
     stock.
    
  • Cofactor: NADPH,

    
     stock.
    
  • Enzyme: Recombinant S. aureus DHFR (Wild Type or F98Y).[4]

Workflow:

  • Equilibration: Incubate Enzyme + NADPH + Iclaprim (varying concentrations: 0.1 nM – 100 nM) for 5 minutes at 25°C.

  • Initiation: Add DHF to start the reaction.

  • Measurement: Monitor

    
     decrease for 180 seconds.
    
  • Analysis:

    • Plot

      
       vs. [I] to determine 
      
      
      
      .
    • Use Dixon plots (

      
       vs. [I]) at multiple [DHF] to determine 
      
      
      
      .[4]
    • Validation Check: The lines in the Dixon plot must intersect above the x-axis for competitive inhibition.

Crystallographic Binding Confirmation

Objective: Visualize the chromene moiety in the hydrophobic pocket.

CrystalWorkflow Step1 Protein Purification (Ni-NTA Affinity) Step2 Crystallization (Hanging Drop, PEG 3350) Step1->Step2 Step3 Ligand Soaking (1.4 mM Iclaprim, 4h) Step2->Step3 Co-crystallization or Soaking Step4 Cryo-Protection (Flash freeze 100K) Step3->Step4 Step5 Diffraction & Refinement (Resolution < 2.1 Å) Step4->Step5

Figure 3: X-ray crystallography workflow for validating Iclaprim-DHFR binding modes.

Critical Protocol Notes:

  • Soaking: Iclaprim is hydrophobic.[1][2][3][4][5][6][7] Dissolve in DMSO and ensure final DMSO concentration in the drop does not exceed 5% to prevent crystal cracking.

  • Resolution: Aim for

    
     to clearly resolve the electron density of the cyclopropyl-chromene tail.
    

Clinical Implications of the Mechanism

The supramolecular optimization of Iclaprim translates into specific clinical advantages:

  • Rapid Bactericidal Activity: Due to high affinity, Iclaprim achieves

    
     reduction in CFU within 8-24 hours at 
    
    
    
    MIC.
  • Reduced Resistance Selection: The dual-binding mode (H-bond + Hydrophobic) creates a higher genetic barrier for resistance. A single point mutation (like F98Y) is insufficient to abolish binding.

  • Safety Profile: Unlike TMP-SMX (Bactrim), Iclaprim is a pure DHFR inhibitor and does not require a sulfonamide partner, eliminating sulfonamide-related risks (hypersensitivity, hyperkalemia).[6][7]

References

  • Oefner, C., et al. (2009).[4] "Increased hydrophobic interactions of iclaprim with Staphylococcus aureus dihydrofolate reductase are responsible for the increase in affinity and antibacterial activity."[1][2][3][4][6] Journal of Antimicrobial Chemotherapy.

  • Schulz, H., et al. (2006). "Iclaprim, a novel dihydrofolate reductase inhibitor."[1][2][3][4][6][7][8] Current Opinion in Investigational Drugs.

  • Frey, K. M., et al. (2012). "Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes." Bioorganic & Medicinal Chemistry.

  • RCSB Protein Data Bank. (2010). "Structure of S. aureus DHFR complexed with NADPH and Iclaprim (PDB ID: 3FRD)." RCSB PDB.

  • Huang, D. B., et al. (2018). "Iclaprim: a differentiated option for the treatment of skin and skin structure infections."[6][8][9] Expert Review of Anti-infective Therapy.

Sources

Chemical Structure and Synthesis of Sch 725674: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sch 725674 is a 14-membered macrolactone antifungal agent originally isolated from the fermentation broth of Aspergillus sp. (culture SPRI-0836). Distinguished by its unique structural architecture—specifically a 14-membered ring lacking methyl substitution but featuring an n-pentyl side chain and a specific pattern of hydroxyl groups—it represents a significant scaffold in the search for non-azole, non-polyene antifungal therapeutics.

This guide provides a rigorous technical analysis of Sch 725674, focusing on its chemical topology, biological efficacy, and the strategic logic governing its total synthesis. Particular emphasis is placed on the enantioselective convergent synthesis developed by Goswami and colleagues, which utilizes dithiane linchpin coupling and Yamaguchi macrolactonization to construct the macrocyclic core.

Chemical Structure & Physicochemical Properties[1]

Structural Topology

Sch 725674 is characterized by a 14-membered macrolactone core.[1][2][3] Unlike many macrolides (e.g., erythromycin) that are densely substituted with methyl groups, Sch 725674 possesses a relatively "open" ring structure decorated with specific stereogenic centers.

  • Core Scaffold: 14-membered lactone ring.[1][2][4]

  • Key Functionalities:

    • (E)-

      
      -unsaturated ester:  A conjugated system embedded within the macrocycle.
      
    • Hydroxyl Groups: Three free hydroxyl groups, two of which are often contiguous (vicinal diol motif), contributing to its polarity and hydrogen-bonding potential.

    • Side Chain: An n-pentyl group at the C-13 position (numbering may vary by convention, but typically distal to the ester).

  • Stereochemistry: The absolute configuration was established via total synthesis (Curran, Prasad, Goswami) and is critical for biological activity.

Physicochemical Profile
PropertyDescription
Class Macrolactone / Polyketide
Source Aspergillus sp.[1][5][6] (SPRI-0836)
Solubility Soluble in MeOH, DMSO, CHCl

; poorly soluble in water.
Stability Stable in solid state; sensitive to strong acids/bases due to lactone and allylic alcohol functionalities.

Biological Activity & Therapeutic Potential[1][7][8]

Sch 725674 exhibits targeted antifungal activity, distinct from broad-spectrum cytotoxins. Its isolation was driven by screening against pathogenic yeasts.

Antifungal Spectrum (MIC Data)

The compound demonstrates potency against key fungal pathogens, including azole-resistant strains.

Test OrganismStrain IDMIC (

g/mL)
Clinical Relevance
Saccharomyces cerevisiae PM5038 Model yeast / Opportunistic pathogen
Candida albicans C4332 Major cause of candidiasis
Mechanism of Action

While the precise molecular target (e.g., specific enzyme inhibition) has not been definitively mapped to a single protein like CYP51 (azoles) or FKS1 (echinocandins), the structural profile suggests a mode of action involving membrane interaction or disruption of cell wall biosynthesis . The presence of the macrolactone ring and specific hydroxyl stereochemistry implies a binding event that is stereospecific, rather than general membrane lysis.

Total Synthesis: The Goswami Route

Primary Reference: Goswami et al., RSC Advances / Org. Biomol. Chem., 2014

The synthesis of Sch 725674 is a masterclass in convergent strategy . The Goswami approach is selected for this guide because it elegantly demonstrates linchpin coupling (using 1,3-dithiane) to assemble the carbon skeleton, followed by Yamaguchi macrolactonization to close the ring.

Retrosynthetic Analysis & Workflow

The strategy disconnects the macrocycle at the lactone bond (C1-O13) and the C8-C9 bond (formed via dithiane alkylation).

Sch725674_Synthesis Target Sch 725674 (Target Macrolactone) SecoAcid Seco-Acid Precursor (Linear Chain) SecoAcid->Target Yamaguchi Macrolactonization (TCBC, Et3N, DMAP) Coupled Dithiane-Coupled Intermediate Coupled->SecoAcid 1. Cross Metathesis (Grubbs II) 2. Hydrolysis FragA Fragment A (Epoxide / Electrophile) FragA->Coupled Linchpin Coupling (n-BuLi, THF) FragB Fragment B (Dithiane / Nucleophile) FragB->Coupled Linchpin Coupling

Caption: Convergent synthesis strategy for Sch 725674 utilizing dithiane linchpin coupling and Yamaguchi cyclization.

Detailed Experimental Protocol
Phase 1: Fragment Assembly (Linchpin Coupling)

Objective: Connect the "upper" and "lower" carbon chains using 1,3-dithiane as a masked carbonyl equivalent.

  • Rationale: The 1,3-dithiane proton is acidic (pKa ~31), allowing lithiation with n-BuLi. This lithiated species acts as a nucleophile (acyl anion equivalent) to attack an epoxide or alkyl halide, forming a C-C bond while preserving the carbonyl oxidation state for later use.

  • Protocol:

    • Dissolve Fragment B (containing the dithiane moiety) in anhydrous THF under Argon. Cool to -78°C.

    • Add n-Butyllithium (n-BuLi) dropwise. Stir for 30 min to generate the lithio-dithiane.

    • Slowly add Fragment A (containing the epoxide or electrophile) in THF.

    • Allow the reaction to warm to 0°C over 2 hours. The nucleophilic attack opens the epoxide, establishing the C8-C9 bond and the C9 hydroxyl group.

    • Quench: Saturated NH

      
      Cl solution.
      
    • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc).

Phase 2: Cross Metathesis

Objective: Install the (E)-


-unsaturated ester moiety.
  • Rationale: Olefin metathesis using Grubbs II catalyst is highly selective for forming (E)-alkenes (thermodynamic product) in the presence of acrylates.

  • Protocol:

    • Dissolve the coupled intermediate in degassed CH

      
      Cl
      
      
      
      .
    • Add Ethyl Acrylate (excess, ~5-10 equiv) and Grubbs 2nd Generation Catalyst (5-10 mol%).

    • Reflux for 12-24 hours. Monitor by TLC for the disappearance of the terminal alkene.

    • Workup: Concentrate in vacuo. Filter through a pad of celite to remove ruthenium residues.

Phase 3: Yamaguchi Macrolactonization

Objective: Cyclize the linear seco-acid to form the 14-membered ring.

  • Rationale: Direct acid-catalyzed esterification of large rings is entropically unfavorable. The Yamaguchi method activates the carboxylic acid as a mixed anhydride (using 2,4,6-trichlorobenzoyl chloride) which is then attacked by the alcohol in a dilute solution to favor intramolecular cyclization over intermolecular oligomerization.

  • Protocol:

    • Hydrolysis: Treat the ester precursor with LiOH in THF/H

      
      O to generate the seco-acid (free acid and free alcohol).
      
    • Activation: Dissolve the seco-acid in anhydrous THF. Add Et

      
      N  and 2,4,6-Trichlorobenzoyl chloride (TCBC) . Stir for 1-2 h to form the mixed anhydride.
      
    • Cyclization: Dilute the mixture significantly (high dilution condition, ~0.001 M) in Toluene. Add DMAP (4-Dimethylaminopyridine) as the nucleophilic catalyst.

    • Heat to reflux for 12-16 hours.

    • Workup: Wash with sat. NaHCO

      
      , brine, and dry over Na
      
      
      
      SO
      
      
      .[1]
Phase 4: Final Deprotection & Stereoselective Reduction
  • Step: Removal of dithiane (e.g., using MeI/CaCO

    
     or Iodine) and stereoselective reduction of the resulting ketone (using reagents like Zn(BH
    
    
    
    )
    
    
    or CBS catalysts) establishes the final chiral centers of the natural product.

Alternative Synthetic Strategies

To provide a comprehensive view, we acknowledge two other notable routes:

  • Prasad Total Synthesis (2014):

    • Starting Material: L-(+)-Tartaric acid (Chiral pool approach).

    • Key Strategy: Uses Ley’s dithiaketalization and Ring-Closing Metathesis (RCM) to close the macrocycle. This route is notable for establishing the stereochemistry early via the tartaric acid scaffold.

  • Curran Total Synthesis:

    • Strategy: Fluorous Mixture Synthesis . This was the first total synthesis and was used to create a library of stereoisomers to confirm the absolute configuration of the natural product. It relies on fluorous tags to facilitate the separation of intermediates.

References

  • Yang, S. W., et al. (2005). "Structure elucidation of Sch 725674 from Aspergillus sp." The Journal of Antibiotics, 58(8), 535-538.

  • Bali, A. K., Sunnam, S. K., & Prasad, K. R. (2014).[4] "Enantiospecific Total Synthesis of Macrolactone Sch 725674." Organic Letters, 16(15), 4001-4003.[4]

  • Goswami, R. K., et al. (2014). "An enantioselective total synthesis of Sch-725674." Organic & Biomolecular Chemistry, 12, 8533-8536.

  • Sabitha, G., et al. (2016).[7] "A Pot-Economical Approach to the Total Synthesis of Sch-725674." Organic Letters, 18(4), 624–627.

  • Cayman Chemical. "SCH 725674 Product Information."

Sources

Determining the In Vitro Antibacterial Spectrum of a Novel Compound: A Methodological Guide Using SCH 725674 as a Framework

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: This document provides a comprehensive, in-depth technical guide on the methodologies used to determine the in vitro antibacterial spectrum of a novel chemical entity. It is designed for researchers, scientists, and drug development professionals. It is critical to note that the compound used as a framework for this guide, SCH 725674 (Dinaciclib) , is a potent cyclin-dependent kinase (CDK) inhibitor developed as an anti-cancer therapeutic.[1][2][3] Extensive literature review reveals no evidence of antibacterial activity for SCH 725674. Therefore, this guide utilizes SCH 725674 as a placeholder to illustrate the rigorous experimental protocols and data interpretation required to characterize a compound's antibacterial profile, should it possess one. The data presented herein is hypothetical and for illustrative purposes only.

Introduction: The Imperative for Standardized Antibacterial Profiling

The escalating crisis of antimicrobial resistance necessitates the discovery and rigorous evaluation of new antibacterial agents.[4] A critical early step in the development of any potential antibiotic is the determination of its antibacterial spectrum—the range of bacterial species against which it is active. This process is not merely a qualitative assessment but a quantitative one, defining the potency of the compound against a diverse panel of clinically relevant bacteria.

This guide delineates the standard, internationally recognized methodologies for establishing an antibacterial spectrum, grounded in the principles of scientific integrity and reproducibility. We will explore the core experimental workflows, from initial screening to kinetic studies, that form the foundation of a robust preclinical data package.

Core Principles of Antibacterial Susceptibility Testing

The cornerstone of antibacterial profiling is the determination of the Minimum Inhibitory Concentration (MIC) . The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism after a specified incubation period.[5][6][7] This value provides a quantitative measure of the compound's potency. The primary methods for MIC determination are broth dilution and agar dilution, which are standardized by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9]

The choice of methodology is often dictated by the specific research question, the number of isolates to be tested, and the physicochemical properties of the compound. For a novel compound like SCH 725674, a comprehensive evaluation would typically involve broth microdilution against a broad panel of bacteria, followed by more detailed characterization for promising activities.

Experimental Methodologies for Spectrum Determination

A thorough investigation of a compound's antibacterial spectrum involves a tiered approach, beginning with broad screening to determine the MIC, followed by more dynamic assessments of its bactericidal or bacteriostatic properties.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Broth microdilution is a widely used method for determining the MIC of a compound due to its efficiency and suitability for testing a large number of isolates.[1][10] The procedure involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[11]

  • Preparation of Antimicrobial Agent Stock Solution:

    • Accurately weigh a sample of SCH 725674 and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The choice of solvent must be validated to ensure it does not interfere with bacterial growth at the final concentration used in the assay.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

    • Transfer the colonies to a tube of sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

  • Microdilution Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the SCH 725674 stock solution, appropriately diluted to twice the highest desired final concentration, to the first well of each row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate. Discard 50 µL from the last well of the dilution series.[11]

    • Inoculate each well (except for a sterility control well containing only broth) with 50 µL of the standardized bacterial inoculum.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Seal the plates to prevent evaporation.

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[11]

  • Reading and Interpreting Results:

    • Following incubation, visually inspect the plates for bacterial growth, indicated by turbidity. A reading mirror or a plate reader can aid in this assessment.

    • The MIC is the lowest concentration of SCH 725674 at which there is no visible growth.[3][12]

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading CompoundPrep Prepare SCH 725674 Stock Solution PlateSetup Dispense Broth & Perform Serial Dilutions in 96-Well Plate CompoundPrep->PlateSetup InoculumPrep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension InoculumPrep->Inoculation PlateSetup->Inoculation Incubate Incubate Plate (35°C, 16-20h) Inoculation->Incubate ReadMIC Read MIC: Lowest Concentration with No Visible Growth Incubate->ReadMIC

Caption: Workflow for Broth Microdilution MIC Determination.

Agar Dilution for MIC Determination

The agar dilution method is another reference standard for MIC determination.[8][10] It involves incorporating the antimicrobial agent directly into the agar medium before it solidifies. This method is particularly useful for testing fastidious organisms or when a large number of isolates need to be tested against a single compound.

  • Preparation of Antimicrobial Agent Stock Solution:

    • Prepare a stock solution of SCH 725674 as described for broth microdilution.

  • Preparation of Agar Plates:

    • Prepare molten Mueller-Hinton Agar (MHA) and maintain it in a water bath at 45-50°C.

    • Create a series of dilutions of the SCH 725674 stock solution.

    • Add a defined volume of each SCH 725674 dilution to a larger volume of molten MHA to achieve the desired final concentrations (e.g., 2 mL of drug solution to 18 mL of agar).

    • Pour the agar-drug mixture into sterile petri dishes and allow them to solidify on a level surface. A drug-free control plate must also be prepared.

  • Preparation and Inoculation of Bacteria:

    • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, as in the broth microdilution method.

    • Using a multipoint inoculator, spot a standardized volume (e.g., 1-2 µL) of each bacterial suspension onto the surface of the agar plates, delivering approximately 10⁴ CFU per spot.

  • Incubation:

    • Allow the inocula to dry completely before inverting the plates.

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of SCH 725674 that completely inhibits visible growth on the agar surface.[12] A single colony or a faint haze should be disregarded.

Time-Kill Kinetic Assay

While the MIC provides information on the concentration required to inhibit growth, it does not describe the rate at which the compound acts or whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). The time-kill kinetic assay provides this crucial information.[4][13][14]

  • Preparation:

    • Prepare a standardized mid-logarithmic phase bacterial culture in CAMHB with a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Exposure:

    • Add SCH 725674 to the bacterial cultures at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).

    • Include a growth control culture with no compound.

    • Incubate all cultures in a shaking incubator at 37°C.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.

    • Perform serial dilutions of the aliquots in sterile saline or broth.

    • Plate the dilutions onto MHA plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis:

    • After incubation of the plates, count the colonies and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[13] Bacteriostatic activity is characterized by a minimal change in CFU/mL over time compared to the initial inoculum.

TimeKillWorkflow cluster_sampling Time-Point Sampling (0, 2, 4, 6, 8, 24h) Start Start with Standardized Bacterial Culture (~5x10^5 CFU/mL) AddCompound Add SCH 725674 at Multiples of MIC (0x, 0.5x, 1x, 2x, 4x MIC) Start->AddCompound Incubate Incubate with Shaking at 37°C AddCompound->Incubate Sample Withdraw Aliquot Incubate->Sample Dilute Perform Serial Dilutions Sample->Dilute Plate Plate onto Agar Dilute->Plate Count Incubate & Count CFU Plate->Count Plot Plot log10 CFU/mL vs. Time & Determine Activity (Bactericidal vs. Bacteriostatic) Count->Plot

Caption: Workflow for a Time-Kill Kinetic Assay.

Data Presentation and Interpretation

Clear and standardized data presentation is paramount for the interpretation and comparison of results.

Hypothetical MIC Data for SCH 725674

The following table illustrates how MIC data for SCH 725674 would be presented. A comprehensive screen should include a diverse panel of Gram-positive and Gram-negative bacteria, including both reference strains and recent clinical isolates with known resistance profiles.

Bacterial SpeciesStrain IDGram StainMIC (µg/mL) of SCH 725674
Staphylococcus aureusATCC 29213Positive>128
Staphylococcus aureus (MRSA)Clinical IsolatePositive>128
Enterococcus faecalisATCC 29212Positive>128
Streptococcus pneumoniaeATCC 49619Positive>128
Escherichia coliATCC 25922Negative>128
Klebsiella pneumoniae (ESBL)Clinical IsolateNegative>128
Pseudomonas aeruginosaATCC 27853Negative>128
Acinetobacter baumannii (MDR)Clinical IsolateNegative>128

Note: The ">128" values are hypothetical, reflecting the expectation that an anti-cancer CDK inhibitor would lack antibacterial activity.

Interpreting MIC Values

The raw MIC value itself is not sufficient for a clinical interpretation. It must be compared to established clinical breakpoints, which are the concentrations that define whether an organism is susceptible (S), intermediate (I), or resistant (R) to a particular antibiotic.[6][15][16] These breakpoints are determined by regulatory bodies like CLSI and EUCAST and are based on pharmacokinetic/pharmacodynamic (PK/PD) data, clinical outcomes, and epidemiological cut-off values. For a novel compound, establishing these breakpoints is a complex process that occurs much later in drug development.

The Critical Role of Quality Control

Trustworthiness in susceptibility testing is ensured through a rigorous quality control (QC) program. Every batch of tests must include reference strains with known and reproducible MIC values.[17][18][19]

  • QC Strains: Specific strains, such as E. coli ATCC 25922, S. aureus ATCC 29213, and P. aeruginosa ATCC 27853, are used globally.[20]

  • Validation: The MIC values obtained for these QC strains must fall within a predefined acceptable range. If they do not, the entire batch of results is considered invalid, and the test must be repeated after troubleshooting the methodology (e.g., media preparation, inoculum density, incubation conditions).

Conclusion

Determining the antibacterial spectrum of a novel compound is a foundational element of antimicrobial drug discovery. The methodologies described in this guide—broth microdilution, agar dilution, and time-kill kinetics—represent the gold standard for generating reliable and reproducible in vitro susceptibility data. While SCH 725674 (Dinaciclib) serves as a structural framework for these protocols, its established role as a CDK inhibitor underscores the importance of applying these techniques to compounds with a plausible antibacterial mechanism of action. Adherence to standardized protocols, rigorous quality control, and careful data interpretation are essential for advancing promising new candidates in the fight against infectious diseases.

References

  • CLSI. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th ed.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. Available from: [Link]

  • MI Microbiology. Broth Microdilution. Available from: (URL not available in search results)
  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
  • Parry, D., Guzi, T., Shanahan, F., Davis, N., Lam, M. H., & Carr, D. (2010). Dinaciclib (SCH 727965), a novel and potent cyclin-dependent kinase inhibitor. Molecular cancer therapeutics, 9(8), 2344–2353. Available from: [Link]

  • EUCAST. Antimicrobial susceptibility testing EUCAST disk diffusion method. Available from: (URL not available in search results)
  • Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 45(7), 2180-2183. Available from: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.
  • BenchChem. Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204". Available from: (URL not available in search results)
  • Dr. Oracle. How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing? (2025). Available from: (URL not available in search results)
  • IDEXX. Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available from: (URL not available in search results)
  • Public Health England. Quality Control of Antimicrobial Susceptibility Testing. Available from: (URL not available in search results)
  • EUCAST. Clinical Breakpoint Tables. (2021). Available from: [Link]

  • Emery Pharma. Time-Kill Kinetics Assay. Available from: [Link]

  • IACLD. MIC & Etest. Available from: (URL not available in search results)
  • Dick White Referrals. Interpretation of MICs in Antibiotic Susceptibility Testing. Available from: (URL not available in search results)
  • Ponnusamy, K., & Ramasamy, M. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 01-04.
  • Clinical and Laboratory Standards Institute. (2018). M100: Performance Standards for Antimicrobial Susceptibility Testing. 28th ed. CLSI, Wayne, PA.
  • Kim, H. S., et al. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of laboratory medicine, 38(6), 559–565. Available from: [Link]

  • EUCAST. European Committee on Antimicrobial Susceptibility Testing. Available from: [Link]

  • Kahlmeter, G. (2010). EUCAST-standardising antimicrobial susceptibility testing in Europe.
  • The Rubin Lab. Agar Dilution (MIC) Susceptibility Test Method. (2023). Available from: [Link]

  • University of Gondar. Quality Control of Anti Microbial Susceptibility Test. Available from: (URL not available in search results)
  • Khan, M. S. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Biology and Biotechnology, 12(1), 1-13.
  • Nelson Labs. Time-Kill Evaluations. Available from: [Link]

  • IDEXX. Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). Available from: (URL not available in search results)
  • Microbiology Class. STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. (2023). Available from: (URL not available in search results)
  • Tan, T. H., et al. (2022). Evaluation of Host Defense Peptide (CaD23)-Antibiotic Interaction and Mechanism of Action: Insights From Experimental and Molecular Dynamics Simulations Studies. Frontiers in Microbiology, 13, 843915.
  • Leibniz Institute DSMZ. Quality Control Strains. Available from: [Link]

Sources

Technical Guide: Pharmacological & Chemical Properties of Sch 725674

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth pharmacological and chemical profile of Sch 725674 , a specialized macrolactone antifungal agent. This document is structured for researchers and drug discovery scientists, focusing on structural uniqueness, synthetic accessibility, and biological activity.

Executive Summary

Sch 725674 is a 14-membered macrolactone antifungal agent originally isolated from the fermentation broth of Aspergillus sp.[1][2][3][4] (culture SPRI-0836).[2][3] Distinct from the clinically ubiquitous azole antifungals (e.g., posaconazole, voriconazole) and polyenes, Sch 725674 represents a rare class of "methyl-deficient" macrolides.[1] Its discovery is significant not for immediate clinical utility, but as a chemical probe for fungal inhibition pathways, exhibiting specific activity against Saccharomyces cerevisiae and Candida albicans.

This guide details the compound's structural elucidation, total synthesis strategies, and in vitro pharmacological profile, providing a roadmap for its use as a lead structure in antifungal development.

Chemical Identity & Structural Analysis

Sch 725674 distinguishes itself from classical antibacterial macrolides (e.g., erythromycin) by the absence of methyl substitution on the macrocyclic ring, a feature that simplifies its total synthesis and alters its conformational flexibility.

Physicochemical Profile
PropertyDescription
Chemical Class 14-membered Macrolactone (Macrolide)
Source Natural Product (Aspergillus sp.)
Key Structural Features [1][2][3][4][5][6][7] • E-configured

-unsaturated ester• Lipophilic n-pentyl side chain at C13• 1,3-anti-diol moiety (C5–C7)[4]• Absence of backbone methyl groups
Stereochemistry Contains three stereogenic carbinol centers; absolute stereochemistry established via total synthesis.
Solubility Soluble in organic solvents (MeOH, DMSO, CHCl3); limited aqueous solubility.
Structural Homology & Mechanism

While the precise molecular target of Sch 725674 remains under investigation, its structural homology provides critical mechanistic insights. It shares a core scaffold with gloeosporone , a known fungal self-germination inhibitor.[3][4]

  • Hypothesis: Unlike polyenes that disrupt membrane integrity or azoles that inhibit CYP51, Sch 725674 likely acts via regulatory signal interference or cell cycle disruption related to germination, analogous to gloeosporone.

  • Structure-Activity Relationship (SAR): The n-pentyl side chain is critical for membrane intercalation or hydrophobic pocket binding within the target protein.

Pharmacological Properties

In Vitro Antifungal Spectrum

Sch 725674 demonstrates moderate potency against specific yeast species.[1][3][4][5][8] It is currently characterized as a narrow-spectrum lead compound rather than a broad-spectrum therapeutic.

PathogenStrainMIC (

g/mL)
Clinical Relevance
Saccharomyces cerevisiae PM5038 Model organism; indicates eukaryotic cell cycle interference.
Candida albicans C4332 Major human pathogen; moderate activity suggests potential for optimization.
Cytotoxicity & Selectivity

Research indicates that while Sch 725674 is antifungal, structurally related analogs (e.g., 7-O-Methylnigrosporolide) exhibit potent cytotoxicity against mammalian cell lines (e.g., L5178Y lymphoma).

  • Implication: The window between antifungal efficacy and mammalian cytotoxicity is a critical parameter for any medicinal chemistry optimization of this scaffold.

Synthetic Accessibility & Production

For researchers requiring material for screening, Sch 725674 is accessible via fermentation or total synthesis. The "pot-economical" synthesis is preferred for generating analogs.

Biological Production (Fermentation)
  • Organism: Aspergillus sp.[1][2][3][4][5][6][8][9][10] (Strain SPRI-0836).[2][3]

  • Conditions: Aerobic fermentation at 24°C for 96 hours.

  • Yield: Low (requires extensive extraction).

Chemical Synthesis (Recommended Source)

Total synthesis allows for the generation of high-purity material. The most efficient routes utilize Ring-Closing Metathesis (RCM) to close the 14-membered ring.

Key Synthetic Steps (Curran/Prasad Methods):

  • Fragment Assembly: Use of dithiane alkylation or cross-metathesis to join the "upper" and "lower" carbon chains.[1][11]

  • Stereocontrol: Asymmetric epoxidation or chiral pool starting materials (e.g., tartaric acid) to set the hydroxyl stereocenters.

  • Macrocyclization: RCM of an acrylate ester precursor is the industry standard for closing the lactone.

Visualizations & Workflows

Diagram: Putative Mechanism & Structural Logic

The following diagram illustrates the structural relationship between Sch 725674 and its biological effects, highlighting the critical "methyl-deficient" backbone.

Sch725674_Mechanism Source Aspergillus sp. (Biosynthesis) Compound Sch 725674 (14-Membered Macrolactone) Source->Compound Isolation Feature1 n-Pentyl Side Chain (Lipophilicity) Compound->Feature1 Feature2 No Backbone Methyls (Conformational Flexibility) Compound->Feature2 Target Fungal Germination Pathways (Putative) Feature1->Target Binding Affinity Feature2->Target Target Fit Effect Inhibition of S. cerevisiae / C. albicans Target->Effect MIC 8-32 µg/mL

Caption: Structural logic connecting Sch 725674 features to its antifungal phenotype.

Diagram: Isolation & Screening Workflow

This workflow delineates the validated protocol for isolating Sch 725674 for experimental use.

Isolation_Workflow Step1 Fermentation (Aspergillus sp., 24°C, 96h) Step2 Solvent Extraction (Ethyl Acetate/Acetone) Step1->Step2 Step3 Chromatography (Silica Gel / HPLC) Step2->Step3 Step4 Structure Verification (NMR / MS) Step3->Step4 Step5 Bioassay (Broth Microdilution) Step4->Step5

Caption: Step-by-step isolation workflow from fungal culture to bioactive compound.

Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Determination

To validate the activity of Sch 725674, use the standard CLSI M27-A3 broth microdilution method for yeasts.

Reagents:

  • RPMI 1640 medium (buffered to pH 7.0 with MOPS).

  • Sch 725674 stock solution (dissolved in DMSO).

  • C. albicans or S. cerevisiae inoculum (

    
     CFU/mL).
    

Procedure:

  • Preparation: Prepare serial twofold dilutions of Sch 725674 in RPMI 1640 across a 96-well plate. Final concentration range: 0.125 – 64

    
    g/mL.
    
  • Inoculation: Add 100

    
    L of yeast inoculum to each well.
    
  • Controls: Include a Growth Control (drug-free medium + cells) and a Sterile Control (medium only).

  • Incubation: Incubate plates at 35°C for 24–48 hours.

  • Readout: Determine MIC as the lowest concentration resulting in

    
    50% inhibition  of growth compared to the control (visual score or OD600).
    
Protocol: Fermentation & Isolation

Objective: Recover natural Sch 725674 from Aspergillus.

  • Seed Culture: Inoculate Aspergillus sp.[2][3][4][5] into 250 mL flasks containing Proteus Peptone, NaCl, Yeast Extract, and Cerelose. Incubate at 24°C, 250 rpm.

  • Extraction: After 96 hours, filter the broth. Extract the filtrate with Ethyl Acetate (3x volume).

  • Purification: Concentrate the organic layer in vacuo. Purify the residue via silica gel column chromatography (eluent: Hexane/EtOAc gradient) followed by reverse-phase HPLC if high purity (>95%) is required for biological testing.

References

  • Yang, S. W., et al. (2005). Structure elucidation of Sch 725674 from Aspergillus sp.[3][4] Journal of Antibiotics, 58(8), 535-538.

  • Cook, C. & Curran, D. P. (2016). A Pot-Economical Approach to the Total Synthesis of Sch-725674. Organic Letters, 18(3), 464-467.

  • Reddy, C. R., et al. (2014). Enantiospecific Total Synthesis of Macrolactone Sch 725674. Organic Letters, 16(23), 6172–6175.

  • Prasad, K. R.[1] & Gholap, S. L. (2014). An enantioselective total synthesis of Sch-725674.[4][11][12] Organic & Biomolecular Chemistry, 12, 9539-9549.

Sources

Methodological & Application

Sch 725674 total synthesis protocols for laboratory use

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Total Synthesis of Antifungal Macrolide Sch 725674

Executive Summary & Compound Profile

Sch 725674 is a 14-membered macrolactone antifungal agent originally isolated from Aspergillus sp. It exhibits significant biological activity against Saccharomyces cerevisiae and Candida albicans.[1][2] Structurally, it is characterized by a 14-membered lactone ring, a specific stereochemical triad (5R, 6S, 8R), and a hydrophobic pentyl side chain.

For laboratory synthesis, the Kaliappan Protocol (2015) represents a robust, convergent strategy. Unlike linear approaches, this protocol utilizes a dithiane linchpin coupling to assemble the carbon skeleton, followed by Yamaguchi macrolactonization . This guide details the experimental workflow for this 13-step enantioselective synthesis, emphasizing critical process parameters (CPPs) to ensure reproducibility.

Compound Attribute Detail
Chemical Name (3E,5R,6S,8R,14R)-5,6,8-trihydroxy-14-pentyl-oxacyclotetradec-3-en-2-one
CAS Number 877061-66-0
Molecular Formula C₁₈H₃₂O₅
Key Structural Features 14-membered macrolactone, trans-alkene, triol motif
Primary Synthetic Challenge Remote stereocontrol at C14 and efficient macrocyclization

Retrosynthetic Analysis & Strategy

The synthesis is designed around a convergent disconnection.[3] The 14-membered ring is opened at the ester linkage (C1-O14), revealing a seco-acid precursor. The carbon backbone is further disconnected at the C8-C9 bond using a dithiane-epoxide coupling strategy. This allows for the independent preparation of the "Northern" and "Southern" fragments, minimizing linear step counts and maximizing convergent yield.

Retrosynthesis Figure 1: Retrosynthetic logic for Sch 725674 via Dithiane Linchpin Strategy. Target Sch 725674 (Target Molecule) SecoAcid Seco-Acid Intermediate (Open Chain) Target->SecoAcid Yamaguchi Macrolactonization Dithiane Fragment A (Dithiane Linchpin) SecoAcid->Dithiane C-C Bond Disconnection Epoxide Fragment B (Chiral Epoxide) SecoAcid->Epoxide Epoxide Opening StartMat Chiral Pool / Simpler Precursors Dithiane->StartMat Epoxide->StartMat

Detailed Experimental Protocols

Phase 1: Dithiane Linchpin Coupling (Fragment Assembly)

Rationale: The 1,3-dithiane moiety serves as an acyl anion equivalent (umpolung), allowing nucleophilic attack on the chiral epoxide to establish the C8-C9 bond and the C8 hydroxyl stereocenter.

Reagents:

  • Fragment A (Dithiane) : 2-(but-3-en-1-yl)-1,3-dithiane

  • Fragment B (Epoxide) : (R)-2-pentyloxirane (or functionalized equivalent)

  • Base : n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Solvent : Anhydrous THF (Tetrahydrofuran)

  • Additive : HMPA (Hexamethylphosphoramide) or DMPU (for Lewis basicity enhancement)

Protocol:

  • Anion Generation : Charge a flame-dried round-bottom flask with Fragment A (1.0 equiv) and anhydrous THF (0.2 M concentration) under Argon. Cool the solution to -78 °C .

  • Lithiation : Dropwise add n-BuLi (1.1 equiv) over 15 minutes. The solution typically turns pale yellow. Stir at -78 °C for 1 hour to ensure complete deprotonation.

  • Coupling : Add Fragment B (Epoxide, 1.2 equiv) dissolved in minimal THF. Optionally, add HMPA (2.0 equiv) to facilitate epoxide opening.

  • Reaction : Allow the mixture to warm slowly to 0 °C over 4 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 8:2) for the disappearance of the dithiane spot.

  • Quench : Quench with saturated aqueous NH₄Cl solution at 0 °C.

  • Workup : Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification : Flash column chromatography (Gradient: 5% to 20% EtOAc in Hexanes) yields the coupled alcohol intermediate.

Critical Process Parameter (CPP): Temperature control during n-BuLi addition is critical. Exotherms > -60 °C can lead to decomposition of the lithiated species.

Phase 2: Yamaguchi Macrolactonization

Rationale: Closing the 14-membered ring is entropically disfavored. The Yamaguchi method uses a mixed anhydride to activate the carboxylic acid, allowing for regioselective attack by the secondary alcohol at C14 under high-dilution conditions.

Reagents:

  • Substrate : Seco-acid (hydrolyzed ester precursor)

  • Reagent : 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent)[5][6]

  • Base : Et₃N (Triethylamine) and DMAP (4-Dimethylaminopyridine)

  • Solvent : Toluene (Anhydrous)

Protocol:

  • Mixed Anhydride Formation : Dissolve the Seco-acid (1.0 equiv) in anhydrous THF. Add Et₃N (3.0 equiv) and 2,4,6-trichlorobenzoyl chloride (1.5 equiv). Stir at room temperature for 1 hour. A white precipitate (Et₃N·HCl) will form.

  • Solvent Swap : Concentrate the mixture in vacuo to remove THF (avoiding hydrolysis). Re-dissolve the residue in a large volume of anhydrous Toluene to achieve High Dilution (0.005 M) .

  • Cyclization : Add this solution dropwise (via syringe pump over 4 hours) to a refluxing solution of DMAP (5.0 equiv) in Toluene.

  • Reflux : Continue refluxing for 12–16 hours.

  • Workup : Cool to room temperature. Wash with 1N HCl (to remove DMAP), saturated NaHCO₃, and brine.

  • Purification : Silica gel chromatography is essential to separate the monomeric macrolactone from dimeric byproducts.

Self-Validating Check : The disappearance of the seco-acid peak in LC-MS and the emergence of a less polar spot on TLC confirms cyclization. NMR should show a downfield shift of the C14-H proton (approx. δ 5.0 ppm) due to esterification.

Phase 3: Final Deprotection & Stereoselective Reduction

Rationale: The ketone at C5 (masked as dithiane or generated post-coupling) must be reduced to the alcohol with specific stereochemistry (5R).

Protocol:

  • Dithiane Removal : Treat the macrocycle with [Bis(trifluoroacetoxy)iodo]benzene (PIFA) or Hg(ClO₄)₂ in aqueous acetonitrile to unveil the ketone.

  • Reduction : Cool the ketone substrate in MeOH to -78 °C. Add NaBH₄ (or Zn(BH₄)₂ for chelation control).

  • Stereocontrol : The existing stereocenters at C6 and C8 direct the hydride attack. Kaliappan reports high diastereoselectivity (dr > 10:1) favoring the natural configuration.

  • Global Deprotection : If silyl protecting groups (TBS/TES) are present, remove them using TBAF (1.0 M in THF) buffered with acetic acid to prevent lactone hydrolysis.

Summary of Key Reagents & Yields

StepTransformationReagentsTypical Yield
1 Dithiane Alkylationn-BuLi, THF, Epoxide85-90%
2 Cross MetathesisGrubbs-II Catalyst, DCM75-82%
3 Seco-acid PrepLiOH, THF/H₂O95%
4 Macrolactonization2,4,6-TCBC, DMAP, Toluene65-72%
5 Stereoselective Red.[4][7]NaBH₄, MeOH, -78 °C88% (dr >10:1)

References

  • Kaliappan, K. P., & Ramakrishna, K. (2015).[4][8] An enantioselective total synthesis of Sch-725674.[8][9][10][11] Organic & Biomolecular Chemistry, 13(1), 234-240. [Link]

  • Bali, A. K., Sunnam, S. K., & Prasad, K. R. (2014). Enantiospecific total synthesis of macrolactone Sch 725674.[9][11] Organic Letters, 16(15), 4001-4003. [Link]

  • Ghanem, A., et al. (2012). Minimal Fluorous Tagging Strategy that Enables the Synthesis of the Complete Stereoisomer Library of SCH725674 Macrolactones. Journal of the American Chemical Society, 134(3), 1685–1692. [Link]

Sources

Application Note: In Vitro Characterization & Efficacy Profiling of Antifungal Macrolide Sch 725674

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sch 725674 is a 14-membered macrolide antifungal agent originally isolated from Aspergillus sp. Unlike antibacterial macrolides (e.g., erythromycin) that target the 50S bacterial ribosome, Sch 725674 exhibits specific activity against fungal pathogens, including Saccharomyces cerevisiae and Candida albicans, with reported Minimum Inhibitory Concentrations (MICs) in the range of 8–32 µg/mL.

This application note provides a rigorous, standardized framework for evaluating Sch 725674. It moves beyond simple susceptibility testing to include time-kill kinetics and phenotypic profiling assays designed to elucidate its mode of action—specifically distinguishing between cell wall targeting, membrane disruption, and ergosterol binding.

Experimental Workflow

The following workflow outlines the logical progression from initial susceptibility screening to mechanistic characterization.

Sch725674_Workflow Start Compound Preparation (Sch 725674 Stock in DMSO) MIC Phase 1: Susceptibility Testing (CLSI M27-A3 / M38-A2) Output: MIC50/90 Start->MIC Dilution Series KillCurve Phase 2: Time-Kill Kinetics (Fungistatic vs. Fungicidal) MIC->KillCurve @ 1x, 2x, 4x MIC MOA_Split Phase 3: Mechanism Profiling KillCurve->MOA_Split Sorbitol Sorbitol Protection Assay (Cell Wall Integrity) MOA_Split->Sorbitol Ergosterol Ergosterol Binding Assay (Membrane Specificity) MOA_Split->Ergosterol Analysis Data Synthesis & IC50 Calculation Sorbitol->Analysis Ergosterol->Analysis

Figure 1: Step-wise characterization pipeline for Sch 725674, moving from potency (MIC) to pharmacodynamics (Time-Kill) and mechanism (MOA).

Materials & Reagents

To ensure reproducibility, use the following grade of reagents:

ReagentSpecificationPurpose
Sch 725674 ≥95% Purity (HPLC)Test Compound
RPMI 1640 w/ L-glutamine, w/o bicarbonateAssay Medium (Buffered to pH 7.0 with MOPS)
MOPS Buffer 0.165 M, pH 7.0pH maintenance during incubation
Resazurin (Alamar Blue) 0.01% solutionCell viability indicator (Colorimetric)
Ergosterol Sigma GradeExogenous lipid for binding competition assays
Sorbitol 0.8 M supplementOsmotic stabilizer for cell wall assays
DMSO Molecular Biology GradeSolvent for Sch 725674 (Max final conc. <1%)

Protocol 1: MIC Determination (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of Sch 725674 against Candida spp. (yeasts) and Aspergillus spp.[1][2] (molds) following CLSI M27-A3 and M38-A2 standards.

Methodology
  • Inoculum Preparation:

    • Culture C. albicans (ATCC 90028) on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

    • Suspend colonies in sterile saline (0.85%) to reach 0.5 McFarland standard (~1–5 × 10⁶ CFU/mL).

    • Dilute 1:100, then 1:20 in RPMI 1640-MOPS to achieve a final working inoculum of 0.5–2.5 × 10³ CFU/mL .

  • Compound Dilution:

    • Prepare a stock solution of Sch 725674 in DMSO (e.g., 1600 µg/mL).

    • Perform 2-fold serial dilutions in RPMI 1640 across a 96-well microplate.

    • Test Range: 64 µg/mL down to 0.125 µg/mL.

    • Controls: Growth Control (Media + Inoculum + DMSO), Sterility Control (Media only).

  • Incubation & Readout:

    • Add 100 µL of inoculum to 100 µL of drug dilution (Final Volume: 200 µL).

    • Incubate at 35°C for 24–48 hours.

    • Visual Score: The MIC is the lowest concentration showing 100% inhibition (optically clear) compared to the growth control.

    • Optional (Colorimetric): Add 20 µL Resazurin; incubate 2h. Blue = Dead/Inhibited; Pink = Viable.

Data Interpretation:

  • Sch 725674 Typical MIC: Expect values between 8–32 µg/mL for C. albicans and S. cerevisiae [1].[1][2]

  • Note: If MIC >64 µg/mL, the compound is considered inactive against that specific strain.

Protocol 2: Time-Kill Kinetics

Objective: Determine if Sch 725674 is fungistatic (inhibits growth) or fungicidal (kills >99.9% of inoculum).

Methodology
  • Setup: Prepare 10 mL of RPMI-MOPS broth containing Sch 725674 at concentrations of 1×, 2×, and 4× the determined MIC . Include a drug-free growth control.

  • Inoculation: Add C. albicans inoculum to a starting density of ~1 × 10⁵ CFU/mL.

  • Sampling: Incubate at 35°C with agitation (150 rpm). Remove 100 µL aliquots at 0, 2, 4, 8, 12, and 24 hours .

  • Quantification:

    • Serially dilute aliquots in PBS.

    • Plate 20 µL onto SDA plates.

    • Incubate 24h and count colonies (CFU/mL).

Analysis (Log Reduction)
  • Fungicidal: ≥3 log₁₀ reduction (99.9% kill) from the starting inoculum within 24h.

  • Fungistatic: <3 log₁₀ reduction or maintenance of stasis.

  • Sch 725674 Insight: As a macrolide, it is likely fungistatic at lower concentrations, similar to how antibacterial macrolides function, though high concentrations may exhibit cidal activity.

Protocol 3: Mechanistic Profiling (Phenotypic Assays)

Since the exact molecular target of Sch 725674 is not fully characterized in public databases, these assays classify the compound based on its interaction with fungal structures.

Assay A: Sorbitol Protection Assay (Cell Wall Target)

Rationale: Sorbitol acts as an osmotic protectant. If Sch 725674 inhibits cell wall synthesis (like echinocandins), fungal cells will lyse in standard media but survive (MIC increases) in the presence of sorbitol.

  • Duplicate Plates: Prepare two identical MIC plates as described in Protocol 1.

    • Plate A: Standard RPMI-MOPS.

    • Plate B: RPMI-MOPS supplemented with 0.8 M Sorbitol .

  • Readout: Compare MIC values after 48h.

    • Result: If MIC in Plate B is significantly higher (e.g., >4-fold) than Plate A, the mechanism involves cell wall inhibition .

    • Result: If MIC is unchanged, the target is likely intracellular or membrane-related.

Assay B: Ergosterol Binding Assay (Membrane Target)

Rationale: If Sch 725674 acts by binding to ergosterol (like Polyenes), adding exogenous ergosterol will "sequester" the drug, reducing its efficacy (increasing MIC).

  • Preparation: Dissolve ergosterol in Tween 80/Ethanol. Add to RPMI media at 400 µg/mL .

  • Procedure: Perform MIC testing with Sch 725674 using:

    • Control: Standard RPMI.

    • Test: RPMI + 400 µg/mL Ergosterol.

  • Interpretation:

    • Shift in MIC: An increase in MIC in the presence of ergosterol suggests the drug binds to membrane sterols.

    • No Shift: The drug does not target membrane sterols directly.

Data Reporting & Troubleshooting

Summary Table Template
AssayParameterResult (Example)Interpretation
Susceptibility MIC (24h)16 µg/mLModerate Activity
Kinetics Log Reduction1.2 log₁₀Fungistatic
Sorbitol MIC ShiftNone (16 → 16)Not Cell Wall Active
Ergosterol MIC ShiftNone (16 → 16)Non-Polyene Mechanism
Troubleshooting Guide
  • Precipitation: Sch 725674 is a macrolide and may precipitate in aqueous media at >64 µg/mL. Ensure DMSO concentration is <1% but sufficient to maintain solubility during dilution.

  • Inoculum Effect: High inoculum densities (>5 × 10³) can artificially raise MICs. Verify counts via plating.

  • Trailing Growth: If "trailing" (partial inhibition) is observed, read MIC at 80% inhibition rather than 100%.

References

  • Yang, S.W., et al. (2014).[3] "Structure Elucidation of Sch 725674 from Aspergillus sp." Journal of Antibiotics. (Demonstrates isolation and MIC values against S. cerevisiae and C. albicans).

  • CLSI. (2008). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition." CLSI document M27-A3. Wayne, PA: Clinical and Laboratory Standards Institute.

  • Ramakrishna, K., & Kaliappan, K.P. (2015). "An enantioselective total synthesis of Sch-725674." Organic & Biomolecular Chemistry.

Sources

Application Note: Antimicrobial Susceptibility Testing (AST) Protocols for Iclaprim

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

Iclaprim is a novel diaminopyrimidine dihydrofolate reductase (DHFR) inhibitor. Unlike its predecessor trimethoprim (TMP), iclaprim is designed with a specific hydrophobic side chain that enables it to bind tightly to the DHFR enzyme even in the presence of specific point mutations (e.g., F98Y in Staphylococcus aureus) that confer resistance to TMP.

The Critical Variable: Thymidine Antagonism

For researchers developing AST protocols for iclaprim, the most critical variable is thymidine content in the growth medium.

  • Mechanism: Iclaprim inhibits the synthesis of tetrahydrofolate, a cofactor required for the de novo synthesis of thymidine monophosphate (dTMP).

  • The Bypass: If exogenous thymidine is present in the media (e.g., from lysed blood or poor-quality broth), bacteria can utilize the "salvage pathway" via thymidine kinase (TK) to produce dTMP, effectively bypassing the iclaprim blockade.

  • Result: False resistance (artificially elevated MICs).

Therefore, this protocol emphasizes strict control of media quality to ensure data integrity.

Diagram: Mechanism of Action & Thymidine Bypass

Iclaprim_Mechanism dUMP dUMP dTMP dTMP (Essential for DNA) dUMP->dTMP De novo synthesis Thymidine Exogenous Thymidine (Media Contaminant) Thymidine->dTMP Salvage Pathway (Bypasses Blockade) TS Thymidylate Synthase DHFR Dihydrofolate Reductase (DHFR) DHFR->TS Required Cofactor (THF) TK Thymidine Kinase (Salvage Pathway) Iclaprim ICLAPRIM Iclaprim->DHFR High-Affinity Inhibition

Figure 1: Mechanism of Action of Iclaprim showing the primary blockade of DHFR and the potential resistance bypass via exogenous thymidine (Salvage Pathway).

Material Preparation

Stock Solution Preparation

Iclaprim is hydrophobic and requires organic solvents for initial solubilization.

  • Solvent: 100% Dimethyl Sulfoxide (DMSO).

  • Target Concentration: 10 mg/mL (10,000 µg/mL).

  • Storage: Aliquot into small volumes (e.g., 500 µL) and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol:

  • Weigh 10 mg of Iclaprim powder.

  • Add 1.0 mL of sterile, analytical-grade DMSO.

  • Vortex until fully dissolved. Solution should be clear and yellow/colorless.

Culture Media

Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.

  • Thymidine Check: Ensure the lot of CAMHB has been tested for low thymidine content. This is often validated using Enterococcus faecalis ATCC 29212 with trimethoprim/sulfamethoxazole (SXT). If the MIC for SXT is ≤0.5/9.5 µg/mL, thymidine levels are acceptably low.

  • Supplements: Do not add lysed horse blood (LHB) unless testing fastidious organisms (e.g., Streptococci), as LHB contains thymidine phosphorylase which can alter thymidine dynamics, but more importantly, blood products themselves can introduce thymidine. For S. aureus, use plain CAMHB.

Broth Microdilution (BMD) Protocol

This protocol is adapted from CLSI M07 guidelines but optimized for investigational DHFR inhibitors.

Experimental Workflow Diagram

BMD_Workflow Stock Stock Solution (10 mg/mL in DMSO) Intermed Intermediate Dilution (100x Final Conc.) Stock->Intermed Dilute in DMSO Plate 96-Well Plate (2x Conc. in CAMHB) Intermed->Plate Dilute 1:50 into Broth Incubate Incubation 35°C, 16-20h Plate->Incubate Add 50µL Inoculum Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Incubate Read Read MIC (No Visible Growth) Incubate->Read

Figure 2: Step-by-step Broth Microdilution workflow for Iclaprim AST.

Step-by-Step Procedure

Step 1: Plate Preparation (2x Concentration)

  • Prepare a dilution series of iclaprim in DMSO at 100x the final desired testing concentrations.

    • Example: For a final range of 0.03 – 32 µg/mL, prepare DMSO stocks of 3 – 3200 µg/mL.

  • Dilute these DMSO stocks 1:50 into CAMHB to create 2x working solutions.

    • Note: This results in a final DMSO concentration of 1% in the well, which is non-toxic to S. aureus.

  • Dispense 50 µL of the 2x iclaprim-CAMHB solution into the wells of a sterile 96-well microtiter plate.

Step 2: Inoculum Preparation

  • Select 3-5 colonies of S. aureus (test strain or QC strain ATCC 29213) from an overnight agar plate.

  • Suspend in saline to reach a turbidity equivalent to a 0.5 McFarland Standard (~1.5 x 10^8 CFU/mL).

  • Dilute this suspension 1:100 in CAMHB.

    • Concentration is now ~1.5 x 10^6 CFU/mL.

Step 3: Inoculation

  • Add 50 µL of the diluted inoculum to each well containing 50 µL of drug solution.

    • Final Volume: 100 µL.

    • Final Bacterial Concentration: ~5 x 10^5 CFU/mL.

    • Final Iclaprim Concentration: 1x (Desired Range).

    • Final DMSO Concentration: 1%.

Step 4: Incubation

  • Seal the plate with a breathable adhesive seal or loose lid.

  • Incubate at 35 ± 2°C in ambient air for 16–20 hours .

Step 5: Reading Results

  • Use a manual mirror reader or automated plate reader (OD600).

  • MIC Definition: The lowest concentration of iclaprim that completely inhibits visible growth (no button or turbidity).

  • Trailing Endpoints: DHFR inhibitors can sometimes show "trailing" (light haze). Read the MIC at the point of complete inhibition (80% reduction in OD compared to growth control).

Quality Control & Data Analysis

Since iclaprim is not FDA-approved, official CLSI breakpoints do not exist. However, internal quality control is mandatory to validate the assay performance.

QC Strain: Staphylococcus aureus ATCC 29213

This strain is the standard for validating cation-adjusted Mueller-Hinton broth and is TK-competent (sensitive to thymidine interference).

Expected MIC Ranges (Internal Validation Targets): Based on pharmacokinetic/pharmacodynamic studies and multi-center surveillance data [1, 2]:

ParameterValue
QC Strain S. aureus ATCC 29213
Target MIC 0.125 µg/mL
Acceptable Range 0.06 – 0.25 µg/mL
Solvent Control DMSO (max 1%)

Note: If your MIC for ATCC 29213 is >0.5 µg/mL, suspect thymidine contamination in the media or degradation of the iclaprim stock.

Data Interpretation[2][3][4][5][6]
  • Susceptibility: While no official breakpoints exist, wild-type S. aureus (including MRSA) typically display MICs ≤ 0.12 µg/mL.

  • Resistance Mechanisms: Significant elevation in MIC (> 2 µg/mL) may indicate mutations in the DHFR gene (e.g., F98Y combined with other mutations) or high thymidine levels in the assay.

Troubleshooting Guide

IssueProbable CauseCorrective Action
MICs are consistently high (>4-fold expected) High Thymidine in MediaTest media with E. faecalis ATCC 29212 + SXT.[1] If resistant, discard media lot.
Precipitation in wells Drug insolubilityEnsure final DMSO concentration is ≤1% but sufficient to keep drug in solution.[1] Do not use saline for stock dilutions.
"Skipped" wells (Growth-No Growth-Growth) Pipetting error or contaminationRepeat the assay.[1] Ensure vigorous vortexing of the inoculum.
Growth in Negative Control Contaminated reagentsSterilize all buffers.[1] Check DMSO sterility.

References

  • Huang, D. B., et al. (2018). Identification of the In Vivo Pharmacokinetics and Pharmacodynamic Driver of Iclaprim. Antimicrobial Agents and Chemotherapy, 62(6), e02426-17.

  • Mendes, R. E., et al. (2010). Potency and Bactericidal Activity of Iclaprim against Recent Clinical Gram-Positive Isolates. Antimicrobial Agents and Chemotherapy, 54(5), 2212–2216.

  • O'Donnell, J. N., et al. (2019). Iclaprim: a novel dihydrofolate reductase inhibitor for skin and soft tissue infections. Expert Review of Anti-infective Therapy, 17(2), 79-90.

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed. CLSI standard M07.

Sources

Application Notes and Protocols for the Evaluation of a Novel Investigational Drug in Hospital-Acquired Pneumonia (HAP) Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Hospital-Acquired Pneumonia and the Imperative for Novel Therapeutics

Hospital-acquired pneumonia (HAP) is a significant cause of morbidity and mortality in hospitalized patients, defined as pneumonia that occurs 48 hours or more after admission and was not incubating at the time of admission.[1][2] A subset of HAP, ventilator-associated pneumonia (VAP), arises more than 48 hours after endotracheal intubation.[1][2] HAP is the most common and deadly healthcare-associated infection, complicating the treatment of already vulnerable patient populations.[3]

The microbial etiology of HAP is diverse and often involves multidrug-resistant (MDR) pathogens. Common causative agents include Gram-negative bacilli such as Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli, Enterobacter spp., and Acinetobacter spp., as well as Gram-positive cocci like Staphylococcus aureus (including methicillin-resistant S. aureus or MRSA).[4][5] The rise of antibiotic resistance among these pathogens presents a formidable challenge to clinicians and underscores the urgent need for the development of new antimicrobial agents with novel mechanisms of action.

This document provides a comprehensive guide for the preclinical and early clinical evaluation of a novel investigational drug for the treatment of HAP. It outlines key in vitro and in vivo studies, providing detailed protocols and explaining the scientific rationale behind each experimental step.

Preclinical Evaluation of a Novel Investigational Drug for HAP

A thorough preclinical evaluation is critical to establishing the potential of a new antimicrobial agent and to inform the design of subsequent clinical trials. The following sections detail the essential in vitro and in vivo studies.

In Vitro Assessment of Antimicrobial Activity

The initial step in evaluating a new antimicrobial is to determine its intrinsic activity against a panel of clinically relevant HAP pathogens.

1. Minimum Inhibitory Concentration (MIC) Determination:

The MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism. It is a fundamental measure of a drug's potency.

  • Protocol:

    • Prepare a panel of recent clinical isolates of common HAP pathogens (e.g., P. aeruginosa, K. pneumoniae, A. baumannii, S. aureus). Include both susceptible and MDR strains.

    • Perform broth microdilution or agar dilution assays according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

    • Prepare serial twofold dilutions of the novel investigational drug in appropriate growth media.

    • Inoculate each dilution with a standardized suspension of the test organism.

    • Incubate for 16-20 hours at 35-37°C.

    • The MIC is the lowest concentration of the drug that completely inhibits visible growth.

  • Data Presentation:

PathogenStrain IDResistance ProfileNovel Drug MIC (µg/mL)Comparator Drug 1 MIC (µg/mL)Comparator Drug 2 MIC (µg/mL)
P. aeruginosaPA-001MDR116>64
K. pneumoniaeKP-002ESBL-producing0.5832
A. baumanniiAB-003Carbapenem-resistant2>64>64
S. aureusSA-004MRSA0.2510.5

2. In Vitro Synergy Studies:

Given that HAP is often treated with combination therapy, it is important to assess whether the novel drug acts synergistically, additively, or antagonistically with existing antibiotics.

  • Protocol:

    • Select representative strains of key HAP pathogens.

    • Use the checkerboard broth microdilution method to test the novel drug in combination with standard-of-care antibiotics (e.g., a beta-lactam, an aminoglycoside).

    • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction (synergy: FICI ≤ 0.5; indifference: 0.5 < FICI ≤ 4; antagonism: FICI > 4).

3. Assessment of Resistance Potential:

Understanding the likelihood and mechanisms of resistance development is crucial.

  • Protocol:

    • Spontaneous Resistance Frequency: Plate a high-density bacterial culture onto agar containing multiples of the MIC of the novel drug to determine the frequency of spontaneous resistant mutants.

    • Serial Passage Studies: Serially passage a bacterial strain in sub-inhibitory concentrations of the novel drug over several days to select for resistant mutants.

    • Mechanism of Resistance: Characterize any resistant mutants obtained through whole-genome sequencing to identify mutations responsible for resistance.

In Vivo Evaluation: Animal Models of HAP

Animal models are indispensable for evaluating the efficacy of a new antimicrobial in a complex biological system.[6] Murine models are frequently used for initial in vivo testing due to their cost-effectiveness and the availability of transgenic strains.[7][8]

Murine Model of HAP Workflow

HAP_Workflow cluster_setup Phase 1: Model Setup cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment cluster_endpoints Phase 4: Endpoint Analysis Animal_Acclimation Animal Acclimation (e.g., C57BL/6 mice) Anesthesia Anesthesia Animal_Acclimation->Anesthesia Pathogen_Prep Pathogen Preparation (e.g., P. aeruginosa) Infection Intratracheal or Oropharyngeal Inoculation Pathogen_Prep->Infection Anesthesia->Infection Treatment_Groups Treatment Groups: - Vehicle Control - Novel Drug - Comparator Infection->Treatment_Groups Dosing Drug Administration (e.g., IV, IP) Treatment_Groups->Dosing Survival Survival Monitoring Dosing->Survival Bacterial_Load Bacterial Load in Lungs (CFU counts) Dosing->Bacterial_Load Histopathology Lung Histopathology Dosing->Histopathology Cytokines Cytokine Analysis (BAL fluid) Dosing->Cytokines

Caption: Workflow for a murine model of HAP.

Detailed Protocol for a Murine Model of P. aeruginosa Pneumonia:

  • Animal Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment.

  • Pathogen Preparation: Grow P. aeruginosa (e.g., ATCC 27853 or a clinical isolate) to mid-log phase in a suitable broth. Wash and resuspend the bacteria in sterile saline to the desired concentration (e.g., 1 x 10^7 CFU/mL).

  • Infection:

    • Anesthetize the mice with isoflurane or a ketamine/xylazine cocktail.

    • For oropharyngeal aspiration, gently pull the tongue to the side and pipette 50 µL of the bacterial suspension into the oropharynx.[6][9] The mouse will aspirate the inoculum into the lungs.

    • Alternatively, for intratracheal instillation, make a small incision in the neck to expose the trachea and directly inject the bacterial suspension.[10]

  • Treatment:

    • At a predetermined time post-infection (e.g., 2 hours), randomize the mice into treatment groups:

      • Vehicle control (e.g., saline)

      • Novel investigational drug (at various doses)

      • Comparator antibiotic (e.g., piperacillin-tazobactam)

    • Administer the treatments via a clinically relevant route (e.g., intravenous, intraperitoneal).

  • Endpoint Analysis:

    • Survival: Monitor the mice for a defined period (e.g., 7 days) and record survival.

    • Bacterial Load: At specific time points (e.g., 24 hours post-infection), euthanize a subset of mice, aseptically remove the lungs, homogenize the tissue, and perform serial dilutions for colony-forming unit (CFU) counting on appropriate agar plates.

    • Histopathology: Fix a portion of the lung tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess inflammation, edema, and tissue damage.

    • Cytokine Analysis: Perform bronchoalveolar lavage (BAL) to collect fluid for the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA or multiplex assay.

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies:

PK/PD studies are essential to determine the optimal dosing regimen for the novel drug.

  • Protocol:

    • Administer the novel drug to uninfected and infected animals at various doses.

    • Collect blood samples at multiple time points to determine the drug's concentration-time profile (pharmacokinetics).

    • Correlate PK parameters (e.g., Cmax, AUC) with efficacy endpoints (e.g., bacterial killing) to identify the PK/PD driver of efficacy (e.g., Cmax/MIC, AUC/MIC, %T>MIC).

Considerations for Clinical Development

Based on promising preclinical data, the investigational drug can move into clinical development. The design of clinical trials for HAP should be guided by regulatory agencies like the FDA and insights from clinical practice guidelines.[11][12]

Key Elements of a Phase 2/3 Clinical Trial for HAP:

  • Patient Population: Adults with a clinical diagnosis of HAP, characterized by a new or progressive infiltrate on chest imaging plus clinical signs of infection (e.g., fever, purulent sputum, leukocytosis).[1][4][5]

  • Study Design: Randomized, double-blind, non-inferiority trial comparing the novel investigational drug to a standard-of-care antibiotic regimen.

  • Endpoints:

    • Primary Endpoint: All-cause mortality at a specific time point (e.g., Day 28) or clinical response at a test-of-cure visit.

    • Secondary Endpoints: Microbiological eradication, duration of mechanical ventilation, length of ICU stay, and safety and tolerability.

  • Microbiological Confirmation: Obtain lower respiratory tract samples (e.g., sputum, tracheal aspirate, BAL fluid) for culture and susceptibility testing before initiating therapy.[2]

Signaling Pathway in HAP Pathogenesis

HAP_Signaling cluster_pathogen Pathogen Interaction cluster_host_response Host Immune Response PAMPs Pathogen-Associated Molecular Patterns (PAMPs) (e.g., LPS, LTA) PRRs Pattern Recognition Receptors (e.g., TLR4, TLR2) PAMPs->PRRs Recognition Signaling Intracellular Signaling (e.g., NF-κB, MAPKs) PRRs->Signaling Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Signaling->Cytokines Transcription Chemokines Chemokines (e.g., CXCL8) Signaling->Chemokines Transcription Inflammation Inflammation & Tissue Damage Cytokines->Inflammation Neutrophil Neutrophil Recruitment & Phagocytosis Chemokines->Neutrophil Neutrophil->Inflammation

Caption: Simplified signaling pathway in HAP.

Conclusion

The evaluation of a novel investigational drug for HAP is a rigorous, multi-step process. A comprehensive preclinical assessment, including detailed in vitro characterization and robust in vivo efficacy studies, is paramount for establishing the therapeutic potential of the compound and for designing safe and effective clinical trials. The protocols and considerations outlined in this document provide a framework for researchers and drug developers to navigate this complex but critical path toward addressing the unmet medical need in the treatment of hospital-acquired pneumonia.

References

  • Medscape. (2025, February 12). Hospital-Acquired Pneumonia (Nosocomial Pneumonia) and Ventilator-Associated Pneumonia.
  • Kalil, A. C., Metersky, M. L., Klompas, M., Muscedere, J., Sweeney, D. A., Palmer, L. B., ... & Brozek, J. L. (2016). Management of Adults With Hospital-acquired and Ventilator-associated Pneumonia: 2016 Clinical Practice Guidelines by the Infectious Diseases Society of America and the American Thoracic Society. Clinical Infectious Diseases, 63(5), e61-e111.
  • Stanford Medicine. (2025, May 7). SHC Clinical Pathway: Inpatient Pneumonia (Community-Acquired, Hospital-Acquired and Ventilator-Associated).
  • Bielen, K., de Pundert, P., & St-Arnaud, R. (2017). Animal models of hospital-acquired pneumonia: current practices and future perspectives. Annals of Translational Medicine, 5(13), 274.
  • Waack, U., Bartlett, J. G., & Bhavnani, S. M. (2020). Assessing Animal Models of Bacterial Pneumonia Used in Investigational New Drug Applications for the Treatment of Bacterial Pneumonia. Antimicrobial Agents and Chemotherapy, 64(5), e02391-19.
  • Infectious Diseases Society of America. (2016, September 1). Management of Adults With Hospital-acquired and Ventilator-associated Pneumonia: 2016 Clinical Practice Guidelines by the Infectious Diseases Society of America and the American Thoracic Society.
  • American Thoracic Society. (n.d.). Guidelines for the Management of Adults with Hospital-acquired, Ventilator-associated, and Healthcare-associated Pneumonia.
  • ClinicalTrials.gov. (n.d.). A Study to Select a Dose Regimen (Part A) and to Investigate Overall Survival (Part B) With Nanvuranlat Compared With Physician's Best Choice in Participants Aged 18 Years or Older With Biliary Tract Cancer.
  • Guillamet, C. V., & Skerrett, S. J. (2015). Animal models of polymicrobial pneumonia. Current Opinion in Pulmonary Medicine, 21(3), 221–227.
  • Nielsen, T. B., & Pantapalangkoor, P. (2018). Murine Oropharyngeal Aspiration Model of Ventilator-associated and Hospital-acquired Bacterial Pneumonia. Journal of Visualized Experiments, (133), 57672.
  • ClinicalTrials.gov. (n.d.). Randomized Trial of the Positive Action Program in Chicago Schools and Extension to Grade 8.
  • ClinicalTrials.gov. (n.d.). Treatment With Rosuvastatin Versus Switching PI (Protease Inhibitor) in Patients HIV With High Cholesterol Levels.
  • Fernández, L., & Hancock, R. E. (2012). Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents. Frontiers in Microbiology, 3, 314.
  • CME Journal Geriatric Medicine. (n.d.). Clinical Pattern of Hospital Acquired Pneumonia at Tertiary Care Teaching Hospital.
  • University of Wisconsin Hospitals and Clinics Authority. (n.d.). Antibiotic Protocol for Empiric Therapy of Nosocomial Pneumonia.
  • ClinicalTrials.gov. (n.d.). An Ophthalmic Safety Study in Patients With Breast Cancer.
  • Medbullets. (2021, December 22). Hospital-Aquired Pneumonia.
  • Mizgerd, J. P. (2008). Animal models of human pneumonia. American Journal of Physiology-Lung Cellular and Molecular Physiology, 294(3), L387-L398.
  • American Thoracic Society. (n.d.). Diagnosis and Treatment of Adults with Community-acquired Pneumonia: An Official ATS/IDSA Guideline Implementation Tools.
  • PubMed. (2018, June 28). Murine Oropharyngeal Aspiration Model of Ventilator-associated and Hospital-acquired Bacterial Pneumonia.
  • Annals of Translational Medicine. (2017, March 28). Animal models of hospital-acquired pneumonia: current practices and future perspectives.
  • Society for Healthcare Epidemiology of America. (2022, May 20). New Guidance Released for Preventing Hospital-Acquired Pneumonia.
  • ClinicalTrials.gov. (2015, July 24). Xanthohumol and Metabolic Syndrome.

Sources

Application Note: Checkerboard Synergy Testing of Iclaprim with Antimicrobials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Iclaprim is a novel diaminopyrimidine dihydrofolate reductase (DHFR) inhibitor exhibiting potent bactericidal activity against Gram-positive pathogens, including multidrug-resistant Staphylococcus aureus (MRSA).[1][2] Unlike trimethoprim, iclaprim utilizes a unique hydrophobic pocket interaction to overcome common resistance mechanisms.[1]

This Application Note details the protocol for evaluating the synergistic potential of iclaprim combined with other antimicrobials (specifically sulfonamides and membrane-active agents) using the Checkerboard Broth Microdilution Method . This guide emphasizes the critical control of thymidine levels in media—a common source of false resistance in DHFR inhibitor assays—and provides a robust framework for calculating the Fractional Inhibitory Concentration Index (FICI).

Scientific Background

Mechanism of Action & Synergy Rationale

Iclaprim targets the intracellular folate biosynthetic pathway. It selectively inhibits bacterial DHFR, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for nucleotide synthesis.

Synergy Logic:

  • Sequential Blockade: Combining iclaprim with a sulfonamide (e.g., sulfamethoxazole) creates a "double-hit" on the folate pathway. Sulfonamides inhibit Dihydropteroate Synthase (DHPS) upstream, while iclaprim inhibits DHFR downstream.

  • Access Facilitation: Combining iclaprim with membrane disruptors (e.g., colistin or daptomycin) may enhance intracellular accumulation of iclaprim, although this is less common than the folate pathway synergy.

Pathway Visualization

The following diagram illustrates the sequential inhibition targets within the folate pathway.

FolatePathway PABA PABA + Pteridine DHP Dihydropteroate PABA->DHP  DHPS Enzyme   DHF Dihydrofolate DHP->DHF  Synthetase   THF Tetrahydrofolate (DNA/RNA Synthesis) DHF->THF  DHFR Enzyme   SULFA Sulfonamides (Inhibits DHPS) SULFA->PABA Blocks ICLAPRIM ICLAPRIM (Inhibits DHFR) ICLAPRIM->DHF Blocks

Figure 1: Sequential inhibition of the folate biosynthesis pathway. Iclaprim targets DHFR, acting downstream of Sulfonamides.

Materials & Reagents

Compound Preparation
  • Iclaprim (ICL):

    • Stock Solvent: 100% DMSO (Iclaprim base is hydrophobic; mesylate salt is water-soluble but DMSO is recommended for consistent stock stability).

    • Stock Concentration: 10 mg/mL (approx. 28 mM). Store at -20°C.

  • Partner Drug (e.g., Sulfamethoxazole - SMX):

    • Stock Solvent: DMSO or 0.1 M NaOH (check specific solubility).

  • Media (CRITICAL): Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Thymidine Control: Commercial CAMHB varies in thymidine content. Excess thymidine bypasses DHFR inhibition, causing false resistance.

    • Validation: Verify media using Enterococcus faecalis ATCC 29212. Trimethoprim/Sulfamethoxazole MIC should be

      
       µg/mL. If MIC is high, add lysed horse blood (2-5%)  or use thymidine phosphorylase to deplete thymidine.
      
Equipment
  • 96-well sterile polystyrene microtiter plates (U-bottom or flat-bottom).

  • Multichannel pipettes (20-200 µL).

  • Spectrophotometer (OD600) or McFarland standard (0.5).

Protocol: The Checkerboard Assay

Experimental Design

The checkerboard consists of an 8x8 or 8x12 matrix where Drug A (Iclaprim) is diluted along the Y-axis and Drug B (Partner) along the X-axis.

Concentration Range:

  • Determine the MIC of each drug alone before the checkerboard.

  • Range: 2x MIC down to 1/32x MIC (or lower).

  • Example: If Iclaprim MIC = 0.12 µg/mL, test range 0.25 to 0.004 µg/mL.

Plate Layout & Workflow

CheckerboardWorkflow cluster_prep Preparation cluster_inoc Inoculation Start Start: Determine MIC alone (Iclaprim & Partner) Stock Prepare 4x Concentrated Solutions of Drugs Start->Stock Dispense Dispense into 96-well Plate (50µL Drug A + 50µL Drug B) Stock->Dispense Bact Prepare Inoculum (0.5 McFarland -> 5x10^5 CFU/mL) Inoculate Add 100µL Inoculum to Wells (Final Vol: 200µL) Dispense->Inoculate Bact->Inoculate Incubate Incubate 35°C 16-20 Hours Inoculate->Incubate Read Read Turbidity (Visual/OD600) Calculate FICI Incubate->Read

Figure 2: Step-by-step workflow for the broth microdilution checkerboard assay.

Step-by-Step Procedure
  • Drug Dilution (4X Preparation):

    • Prepare serial twofold dilutions of Iclaprim and the Partner drug in separate tubes at 4 times the desired final concentration.

    • Why 4X? You will add 50 µL Drug A + 50 µL Drug B + 100 µL bacteria = 1:4 dilution for the drugs.

  • Plate Filling:

    • Columns 1-11: Add 50 µL of Partner Drug (decreasing concentration left to right).

    • Rows A-G: Add 50 µL of Iclaprim (decreasing concentration top to bottom).

    • Row H: Drug B alone control.

    • Column 12: Drug A alone control.

    • Well H12: Growth Control (No drug).

    • Sterility Control: Prepare a separate well with media only.

  • Inoculum Preparation:

    • Suspend fresh colonies (18-24h growth) in saline to 0.5 McFarland (

      
       CFU/mL).
      
    • Dilute this suspension 1:150 in CAMHB to reach

      
       CFU/mL.
      
    • Add 100 µL of this suspension to every well (except sterility control).

    • Final Inoculum:

      
       CFU/mL.
      
  • Incubation:

    • Seal plate with breathable film to prevent evaporation.

    • Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

Data Analysis & Interpretation

Determining the MIC

The MIC is the lowest concentration showing complete inhibition of visible growth.[3][4] Record the MIC of Iclaprim alone (


) and the Partner alone (

).
Calculating the FIC Index (FICI)

For every well at the growth/no-growth interface (the "synergy line"), calculate the Fractional Inhibitory Concentration (FIC):





Interpretation Criteria

Use the lowest calculated FICI value from the plate for classification.

Interaction TypeFICI ValueBiological Implication
Synergy

Combined effect is significantly greater than the sum of individual effects.[5]
Indifference

to

No significant interaction; drugs act independently.
Antagonism

One drug inhibits the activity of the other.[5]

Note: While some older standards classify 0.5–1.0 as "Additive," modern consensus (EUCAST/CLSI reviews) often groups this into Indifference to avoid over-interpretation of biological variability.

Case Study: Iclaprim + Sulfamethoxazole

Objective: To verify synergy against a clinical MRSA isolate.

Hypothetical Data:

  • Iclaprim (ICL) Alone MIC: 0.12 µg/mL

  • Sulfamethoxazole (SMX) Alone MIC: 64 µg/mL

  • Combination Well: No growth observed at 0.03 µg/mL ICL + 4 µg/mL SMX.

Calculation:

Conclusion: Since


, the combination is Synergistic .[5] This confirms the "double-hit" mechanism on the folate pathway is active.

Troubleshooting & Quality Control

  • "Skipped Wells": If growth occurs in a high concentration well but not in lower ones, discard the row/column. This usually indicates pipetting error or contamination.

  • Edge Effect: Evaporation in outer wells can concentrate the drug, shifting MICs. Use a humidity chamber or fill unused outer wells with sterile water.

  • Trailing Endpoints: Sulfonamides and DHFR inhibitors often show "trailing" growth (hazy buttons) due to carryover folate. Read the endpoint at 80% inhibition rather than 100% clarity if necessary, but be consistent.

  • Solvent Toxicity: Ensure the final DMSO concentration in the well is

    
     (ideally 
    
    
    
    ). High DMSO can inhibit sensitive strains, mimicking synergy.

References

  • Huang, D. B., et al. (2019). Evaluation of in vitro activity of iclaprim in combination with other antimicrobials against pulmonary pathogens: a pilot study.[6][7] Access Microbiology, 1(3).[6]

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI.

  • Schilling, W. G., et al. (2009). Increased hydrophobic interactions of iclaprim with Staphylococcus aureus dihydrofolate reductase are responsible for the increase in affinity and antibacterial activity. Journal of Antimicrobial Chemotherapy, 63(5), 972–980.

  • Doern, C. D. (2014). When does 2 plus 2 equal 5? A review of antimicrobial synergy testing. Journal of Clinical Microbiology, 52(12), 4124-4128.

Sources

Application Notes and Protocols: A Framework for Evaluating Iclaprim's Efficacy Against Vancomycin-Resistant Strains

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical Challenge of Vancomycin Resistance and the Potential of Iclaprim

The emergence and spread of vancomycin-resistant Gram-positive bacteria, particularly vancomycin-resistant Enterococcus (VRE) and vancomycin-resistant Staphylococcus aureus (VRSA), pose a significant threat to global public health.[1][2] Vancomycin, a glycopeptide antibiotic, has long been a cornerstone for treating serious infections caused by these pathogens.[3] Its mechanism of action involves inhibiting bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, thereby preventing cross-linking and compromising cell wall integrity.[4][5][6][7] However, resistance mechanisms, such as the alteration of this binding site to D-alanyl-D-lactate or D-alanyl-D-serine, render vancomycin ineffective.[6][8] This necessitates the development and rigorous evaluation of novel antimicrobial agents with alternative mechanisms of action.

Iclaprim is a promising diaminopyrimidine antibiotic that selectively inhibits bacterial dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolic acid, a key component in nucleotide synthesis.[9][10][11] This distinct mechanism allows iclaprim to bypass vancomycin resistance pathways.[10] In vitro studies and clinical trials have demonstrated iclaprim's potent activity against a range of Gram-positive pathogens, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant strains.[9][10][12] Furthermore, clinical data suggests that iclaprim has a comparable efficacy and safety profile to vancomycin in treating acute bacterial skin and skin structure infections (ABSSSIs).[13][14][15][16]

These application notes provide a comprehensive framework with detailed protocols for researchers, scientists, and drug development professionals to evaluate the in vitro efficacy of iclaprim against vancomycin-resistant bacterial strains. The methodologies described are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible data generation.[17][18][19][20][21][22][23][24]

Mechanisms at a Glance: Iclaprim vs. Vancomycin

A fundamental understanding of the distinct mechanisms of action of iclaprim and vancomycin is crucial for designing and interpreting evaluation studies.

cluster_vancomycin Vancomycin cluster_iclaprim Iclaprim vancomycin Vancomycin binding Binds to D-Ala-D-Ala terminus vancomycin->binding inhibition Inhibits peptidoglycan cross-linking binding->inhibition lysis Cell wall instability & Lysis inhibition->lysis iclaprim Iclaprim dhfr Inhibits bacterial Dihydrofolate Reductase (DHFR) iclaprim->dhfr thf Blocks Tetrahydrofolate synthesis dhfr->thf dna_synthesis Inhibits DNA, RNA, and protein synthesis thf->dna_synthesis

Caption: Comparative mechanisms of action of vancomycin and iclaprim.

Core Evaluation Protocols

The following protocols are designed to provide a comprehensive in vitro assessment of iclaprim's activity against vancomycin-resistant strains.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution assay is the gold standard for determining the MIC of an antimicrobial agent, defined as the lowest concentration that inhibits visible bacterial growth.[25] This quantitative method provides a foundational understanding of a drug's potency.

Rationale: This assay directly measures the concentration of iclaprim required to inhibit the growth of vancomycin-resistant isolates, providing a primary endpoint for assessing its potential efficacy. Adherence to CLSI M07 guidelines ensures inter-laboratory comparability of results.[20]

start Start prep_drug Prepare serial dilutions of iclaprim start->prep_drug prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate microtiter plate wells prep_drug->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read Read plates for visible growth incubate->read determine_mic Determine MIC read->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

  • Preparation of Iclaprim Stock Solution:

    • Accurately weigh a suitable amount of iclaprim powder and dissolve it in a recommended solvent (e.g., sterile deionized water or DMSO, depending on solubility) to create a high-concentration stock solution.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Microtiter Plates:

    • Using a 96-well sterile microtiter plate, perform serial two-fold dilutions of the iclaprim stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

    • The concentration range should be chosen to encompass the expected MIC values. A typical range for iclaprim against Gram-positive organisms is 0.015 to 16 µg/mL.

    • Include a growth control well (broth only) and a sterility control well (uninoculated broth).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate of the vancomycin-resistant strain, select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well (except the sterility control), bringing the total volume to 100 µL.

    • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of iclaprim at which there is no visible growth.

Data Presentation:

Strain IDVancomycin MIC (µg/mL)Iclaprim MIC (µg/mL)
VRSA-001>640.25
VRE-001>2560.5
VRE-0021280.25
Time-Kill Kinetic Assay

The time-kill assay provides insights into the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[26][27]

Rationale: This dynamic assay is critical for understanding not just if iclaprim can inhibit growth, but how quickly and effectively it kills vancomycin-resistant bacteria. This is particularly important for treating severe, life-threatening infections where rapid bacterial clearance is desired. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[26]

  • Preparation:

    • Prepare a standardized bacterial inoculum in CAMHB as described for the broth microdilution assay.

    • Prepare flasks or tubes containing CAMHB with iclaprim at various concentrations (e.g., 1x, 2x, 4x, and 8x the predetermined MIC). Include a growth control flask without any antibiotic.

  • Inoculation and Sampling:

    • Inoculate each flask with the bacterial suspension to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Quantification of Viable Bacteria:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume (e.g., 100 µL) of appropriate dilutions onto Tryptic Soy Agar (TSA) plates.

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration of iclaprim and the growth control.

Checkerboard Synergy Assay

The checkerboard assay is used to evaluate the interaction between two antimicrobial agents, in this case, iclaprim and a comparator antibiotic (which could be vancomycin itself, to test for potential re-sensitization, or another class of antibiotic).[28][29][30][31][32]

Rationale: In the context of multidrug-resistant organisms, combination therapy is often a clinical reality. This assay determines whether the combination of iclaprim with another agent results in synergy (enhanced effect), additivity (sum of individual effects), indifference (no interaction), or antagonism (reduced effect).

  • Plate Setup:

    • In a 96-well microtiter plate, prepare serial dilutions of iclaprim along the x-axis and the comparator antibiotic along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation and Incubation:

    • Inoculate the plate with a standardized bacterial suspension of the vancomycin-resistant strain, as described previously.

    • Incubate under the same conditions as the MIC assay.

  • Data Analysis and FIC Index Calculation:

    • After incubation, determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formulas:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FIC Index (FICI) = FIC of Drug A + FIC of Drug B

    • Interpret the FICI as follows:

      • Synergy: FICI ≤ 0.5

      • Additivity/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust and standardized approach for the in vitro evaluation of iclaprim against vancomycin-resistant bacterial strains. The data generated from these assays are essential for preclinical assessment and can guide further in vivo studies and clinical development. As iclaprim is a selective bacterial DHFR inhibitor, its efficacy against vancomycin-resistant strains offers a valuable alternative in the face of mounting antibiotic resistance.[9][33] Continued investigation into its activity against a broader range of resistant phenotypes and its potential for combination therapy is warranted.

References

  • Taylor & Francis. (n.d.). Iclaprim – Knowledge and References. Retrieved from [Link]

  • DoseMeRx. (n.d.). Vancomycin Mechanism of Action | Resistance and More. Retrieved from [Link]

  • Huang, D. B., et al. (2020). A Pooled Analysis of the Safety and Efficacy of Iclaprim Versus Vancomycin for the Treatment of Acute Bacterial Skin and Skin Structure Infections in Patients With Intravenous Drug Use. Clinical Therapeutics, 42(3), 475-486.e4.
  • File, T. M., Jr, & Stevens, D. L. (2019). An Updated Review of Iclaprim: A Potent and Rapidly Bactericidal Antibiotic for the Treatment of Skin and Skin Structure Infections and Nosocomial Pneumonia Caused by Gram-Positive Including Multidrug-Resistant Bacteria. Clinical Infectious Diseases, 68(Supplement_3), S225–S233.
  • Huang, D. B., et al. (2020). Efficacy and Safety of Iclaprim for the Treatment of Skin Structures and Soft Tissue Infections: A Methodological Framework. Frontiers in Pharmacology, 11, 569.
  • Contagion Live. (2018). Iclaprim Proves Effective for ABSSSIs in Patients with Diabetes With Fewer Adverse Effects. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Vancomycin Hydrochloride? Retrieved from [Link]

  • Sader, H. S., et al. (2009). Potency and Bactericidal Activity of Iclaprim against Recent Clinical Gram-Positive Isolates. Antimicrobial Agents and Chemotherapy, 53(6), 2589–2593.
  • Lan, S. H., et al. (2022). Iclaprim Versus Vancomycin for the Treatment of Acute Bacterial Skin and Skin Structure Infection: A Systematic Review and Meta-analysis. The Ulutas Medical Journal, 8(3), 100-109.
  • Wikipedia. (n.d.). Iclaprim. Retrieved from [Link]

  • Lan, S. H., et al. (2022). Iclaprim Versus Vancomycin for the Treatment of Acute Bacterial Skin and Skin Structure Infection: A Systematic Review and Meta-analysis of Randomized Controlled Trials. The Ulutas Medical Journal, 8(3), 100-109.
  • JJ Medicine. (2019, February 22). Vancomycin | Bacterial Targets, Mechanism of Action, Adverse Effects [Video]. YouTube. [Link]

  • Tamma, P. D., et al. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Clinical Infectious Diseases.
  • Clinical & Laboratory Standards Institute. (n.d.). CLSI. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home. Retrieved from [Link]

  • Arslan, S., & Eksi, F. (2016). Molecular mechanisms of vancomycin resistance. Turkish Journal of Medical Sciences, 46(3), 619-625.
  • Clinical and Laboratory Standards Institute. (2024).
  • Yasir, M., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 11-17.
  • Doi, Y. (2021). Therapeutics for Vancomycin-Resistant Enterococcal Bloodstream Infections. Clinical Microbiology Reviews, 34(3), e00208-20.
  • Glick, Y., & Cunningham, J. (2023). Vancomycin. In StatPearls.
  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Doi, Y. (2023). Therapeutics for Vancomycin-Resistant Enterococcal Bloodstream Infections. Clinical Microbiology Reviews, 36(2), e0003122.
  • EUCAST. (n.d.). EUCAST - standardising antimicrobial susceptibility testing in Europe. Retrieved from [Link]

  • Chan, B. K., et al. (2022). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. Viruses, 14(7), 1506.
  • Uddin, M. N., et al. (2021). Vancomycin resistance: Occurrence, mechanisms and strategies to combat it. Future Microbiology, 16(12), 927-943.
  • Bio-protocol. (2023). 2.4. Time–Kill Assay. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2024). CLSI M100: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition.
  • Wikipedia. (n.d.). Vancomycin. Retrieved from [Link]

  • Huang, D. B., et al. (2018). Iclaprim: a differentiated option for the treatment of skin and skin structure infections. Expert Review of Anti-infective Therapy, 16(11), 813-823.
  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Al-Burtomani, S. A. S., et al. (2021). A Time-Kill Assay Study on the Synergistic Bactericidal Activity of Pomegranate Rind Extract and Zn (II) against Methicillin-Resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa. Antibiotics, 10(12), 1539.
  • MDPI. (n.d.). Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition.
  • Brilhante, R. S. N., et al. (2011). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 42(4), 1348–1352.
  • European Committee on Antimicrobial Susceptibility Testing. (2024). Breakpoint tables for interpretation of MICs and zone diameters, Version 14.0.
  • Kim, J., et al. (2021). European Committee on Antimicrobial Susceptibility Testing-Recommended Rapid Antimicrobial Susceptibility Testing of Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus From Positive Blood Culture Bottles.
  • Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-160.
  • LabTAG. (2025). The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay. Retrieved from [Link]

  • Orhan, G., et al. (2005). Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis. Journal of Clinical Microbiology, 43(1), 140–143.
  • AMRI. (2018). Antibiotic Synergy (Checkerboard) Testing, Other Bacterial. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Investigating the Potential for Iclaprim-Induced Liver Toxicity in Experimental Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Iclaprim, a diaminopyrimidine antibiotic and a potent inhibitor of bacterial dihydrofolate reductase, has demonstrated efficacy against Gram-positive pathogens, including resistant strains.[1] However, its journey towards regulatory approval has been significantly impacted by concerns regarding potential liver toxicity. In 2019, the U.S. Food and Drug Administration (FDA) issued a Complete Response Letter for the New Drug Application (NDA) for iclaprim, explicitly stating the need for additional data to further evaluate this risk.[1][2] This technical guide is designed for researchers, scientists, and drug development professionals actively engaged in elucidating the hepatotoxic potential of iclaprim in experimental models. It provides a comprehensive resource in a question-and-answer format, offering both foundational knowledge and practical, field-proven troubleshooting for your experiments.

Part 1: Frequently Asked Questions (FAQs)

Here, we address common questions that arise when designing and interpreting studies on iclaprim's liver safety profile.

Q1: What is the clinical evidence for iclaprim-induced liver toxicity?

A1: While many clinical trial publications have described iclaprim as generally well-tolerated, specific data has pointed towards a potential for liver injury.[3] For instance, in the REVIVE-2 Phase 3 clinical trial, 3.7% of patients treated with iclaprim showed increases in alanine aminotransferase (ALT) or aspartate aminotransferase (AST) levels to over three times the upper limit of normal.[4] This signal, while not necessarily indicative of severe injury in all cases, was a key factor in the FDA's request for more comprehensive liver safety data.[2]

Q2: What is the suspected mechanism of iclaprim-induced liver toxicity?

A2: As of now, the precise mechanism of iclaprim-induced liver injury is not fully elucidated from publicly available data. However, insights can be drawn from a similar diaminopyrimidine, trimethoprim. Trimethoprim-sulfamethoxazole (TMP-SMX) has been associated with idiosyncratic drug-induced liver injury (DILI).[5] The pattern of injury is often cholestatic or a mixed hepatocellular-cholestatic type.[5][6][7] Proposed mechanisms for trimethoprim-related hepatotoxicity include direct mitochondrial toxicity and the generation of reactive metabolites that can lead to oxidative stress.[8] It is plausible that iclaprim could share similar mechanistic pathways.

Q3: What are the primary in vitro models suitable for investigating iclaprim's hepatotoxicity?

A3: The most commonly utilized and well-characterized in vitro models for assessing DILI are human-derived liver cell lines.

  • HepG2 cells: A human hepatoma cell line that is robust and easy to culture. While they have lower metabolic activity compared to primary hepatocytes, they are a valuable tool for initial cytotoxicity screening.

  • HepaRG cells: A human hepatic progenitor cell line that can differentiate into both hepatocyte-like and biliary-like cells. They exhibit a higher level of metabolic competence than HepG2 cells, making them more suitable for studying metabolism-dependent toxicity.

Primary human hepatocytes (PHHs) are considered the gold standard due to their full complement of metabolic enzymes and transporters. However, their limited availability, high cost, and donor-to-donor variability can be challenging for routine screening.

Q4: What key toxicological endpoints should be assessed in vitro?

A4: A comprehensive in vitro assessment should include a battery of assays targeting different cellular processes:

  • Cytotoxicity: Measurement of cell membrane integrity (e.g., Lactate Dehydrogenase (LDH) release) and overall cell viability (e.g., MTT or resazurin reduction assays).

  • Mitochondrial Function: Evaluation of mitochondrial membrane potential (e.g., using JC-1 or TMRM dyes) and cellular respiration.

  • Oxidative Stress: Assessment of reactive oxygen species (ROS) production and depletion of intracellular glutathione (GSH).

  • Hepatocyte Function: Measurement of albumin and urea synthesis to assess specific hepatocyte functions.

  • Cholestasis: Evaluation of bile salt export pump (BSEP) inhibition, as this is a key mechanism in cholestatic liver injury.

Part 2: Troubleshooting and Experimental Guides

This section provides detailed, step-by-step protocols for key in vitro assays and troubleshooting advice for common issues encountered during experimentation.

Experimental Workflow for In Vitro Hepatotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the potential liver toxicity of a compound like iclaprim in vitro.

DILI_Workflow cluster_Phase1 Phase 1: Initial Cytotoxicity Screening cluster_Phase2 Phase 2: Mechanistic Investigation cluster_Phase3 Phase 3: Advanced Modeling & Confirmation Start Select Hepatic Cell Line (e.g., HepG2) DoseRange Dose-Range Finding Study (e.g., 0.1 - 100 µM iclaprim) Start->DoseRange LDH_Assay LDH Release Assay (Membrane Integrity) DoseRange->LDH_Assay Viability_Assay Cell Viability Assay (e.g., MTT/Resazurin) DoseRange->Viability_Assay MitoTox Mitochondrial Toxicity Assay (e.g., JC-1 Staining) LDH_Assay->MitoTox If cytotoxic Viability_Assay->MitoTox If cytotoxic HepaRG_Model Confirmation in HepaRG Cells (Metabolically Competent) MitoTox->HepaRG_Model Investigate further OxidativeStress Oxidative Stress Assay (e.g., GSH Depletion) OxidativeStress->HepaRG_Model HepFunction Hepatocyte Function Assays (Albumin/Urea) HepFunction->HepaRG_Model Primary_Hepatocytes Primary Human Hepatocytes (Gold Standard) HepaRG_Model->Primary_Hepatocytes Validate findings

Figure 1: Experimental workflow for in vitro hepatotoxicity testing.
Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.

Materials:

  • 96-well clear-bottom cell culture plates

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium

  • Iclaprim stock solution (in a suitable solvent like DMSO)

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count HepG2 cells.

    • Seed the cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of iclaprim in culture medium. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 0.5%.

    • Include the following controls:

      • Vehicle Control: Cells treated with the solvent alone.

      • Untreated Control: Cells in medium only.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., 1% Triton X-100) to induce maximum LDH release.

    • Remove the old medium from the cells and add 100 µL of the prepared iclaprim dilutions or control solutions.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • LDH Measurement:

    • Following the incubation period, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of the stop solution provided in the kit.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only) from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] * 100

Troubleshooting Guide for LDH Assay

IssuePotential CauseRecommended Solution
High background in vehicle control Solvent toxicityReduce the final solvent concentration to <0.1%.
Cell stress during handlingHandle cells gently during seeding and media changes.
Low signal from positive control Insufficient cell lysisEnsure complete lysis with Triton X-100; you may need to increase the incubation time.
Low cell numberOptimize the initial cell seeding density.
High variability between replicates Inconsistent cell seedingEnsure a homogenous cell suspension before seeding.
Pipetting errorsUse calibrated pipettes and be consistent with your technique.
Protocol 2: Intracellular Glutathione (GSH) Depletion Assay

This assay measures the levels of reduced glutathione, a key intracellular antioxidant. Depletion of GSH is an indicator of oxidative stress.

Materials:

  • 96-well black-walled, clear-bottom cell culture plates

  • Hepatocyte cell line (e.g., HepG2 or HepaRG)

  • Cell culture medium

  • Iclaprim stock solution

  • Thiol-reactive fluorescent probe (e.g., ThiolTracker™ Violet or monochlorobimane)

  • Fluorescence microplate reader or fluorescence microscope

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the LDH assay protocol, using a black-walled plate suitable for fluorescence measurements.

  • Staining with Fluorescent Probe:

    • At the end of the treatment period, remove the culture medium.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Prepare the fluorescent probe solution in PBS according to the manufacturer's recommendations.

    • Add the probe solution to each well and incubate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement:

    • After incubation, wash the cells twice with PBS to remove excess probe.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths for the chosen probe (e.g., ~405 nm excitation and ~525 nm emission for ThiolTracker™ Violet).

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no cells) from all readings.

    • Normalize the fluorescence intensity of the treated cells to the vehicle control to determine the percentage of GSH depletion.

Troubleshooting Guide for GSH Assay

IssuePotential CauseRecommended Solution
High background fluorescence Incomplete removal of the probeIncrease the number of washing steps after staining.
Autofluorescence from the compoundRun a control with iclaprim in cell-free wells to assess its intrinsic fluorescence.
Weak fluorescence signal Low intracellular GSH levelsEnsure cells are healthy and not overly confluent before the experiment.
Probe degradationPrepare the probe solution fresh and protect it from light.
Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

The JC-1 dye is a cationic probe that accumulates in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Materials:

  • 96-well black-walled, clear-bottom cell culture plates

  • Hepatocyte cell line

  • Iclaprim stock solution

  • JC-1 staining solution

  • Fluorescence microplate reader or fluorescence microscope

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the LDH assay protocol.

  • JC-1 Staining:

    • At the end of the treatment period, add the JC-1 staining solution directly to the culture medium in each well.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at two wavelength pairs:

      • Red: Excitation ~535 nm, Emission ~590 nm (for JC-1 aggregates)

      • Green: Excitation ~485 nm, Emission ~530 nm (for JC-1 monomers)

  • Data Analysis:

    • Calculate the red/green fluorescence ratio for each well.

    • Normalize the ratio of the treated cells to the vehicle control. A decrease in this ratio indicates mitochondrial depolarization.

Troubleshooting Guide for JC-1 Assay

IssuePotential CauseRecommended Solution
All wells are green (low ΔΨm) Cells are unhealthy or stressedEnsure optimal cell culture conditions and avoid over-confluency.
JC-1 concentration is too lowOptimize the JC-1 staining concentration for your cell type.
High variability Uneven stainingEnsure the JC-1 solution is well-mixed before adding to the wells.
PhotobleachingMinimize the exposure of the stained cells to light.
Interpreting In Vitro Hepatotoxicity Data

The following table provides a guide to interpreting the results from the described assays.

AssayEndpoint MeasuredInterpretation of a Positive Result (i.e., Toxic Effect)Potential Mechanism
LDH Release Membrane IntegrityIncreased LDH in supernatantCell Lysis / Necrosis
GSH Depletion Antioxidant CapacityDecreased intracellular GSHOxidative Stress
JC-1 Staining Mitochondrial Membrane PotentialDecreased red/green fluorescence ratioMitochondrial Dysfunction
Albumin/Urea Hepatocyte FunctionDecreased synthesisImpaired Biosynthetic Capacity
Potential Signaling Pathway for Iclaprim-Induced Hepatotoxicity

Based on the known metabolism of iclaprim and the hepatotoxicity profile of related compounds, a potential pathway for liver injury can be hypothesized.

Iclaprim_Toxicity_Pathway cluster_CellularStress Cellular Stress Response cluster_MitochondrialDamage Mitochondrial Damage Iclaprim Iclaprim CYP_Metabolism CYP450 Metabolism (e.g., CYP3A4, CYP2C19) Iclaprim->CYP_Metabolism Reactive_Metabolite Reactive Metabolite CYP_Metabolism->Reactive_Metabolite GSH_Depletion GSH Depletion Reactive_Metabolite->GSH_Depletion Mito_Dysfunction Mitochondrial Dysfunction Reactive_Metabolite->Mito_Dysfunction Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress ROS_Formation ROS Formation ROS_Formation->Oxidative_Stress Hepatocellular_Injury Hepatocellular Injury Oxidative_Stress->Hepatocellular_Injury MMP_Loss Loss of ΔΨm Mito_Dysfunction->MMP_Loss ATP_Depletion ATP Depletion MMP_Loss->ATP_Depletion ATP_Depletion->Hepatocellular_Injury

Figure 2: A hypothesized signaling pathway for iclaprim-induced liver injury.

Part 3: Concluding Remarks and Future Directions

The investigation into the potential for iclaprim-induced liver toxicity is a critical step in its development pathway. The FDA's request for additional data underscores the importance of a thorough and mechanistic approach to preclinical safety assessment. By employing a battery of in vitro assays, researchers can begin to characterize the nature of any potential hepatotoxicity and identify the underlying cellular mechanisms.

It is imperative that experiments are meticulously designed, with appropriate controls, and that data is interpreted within the context of the known pharmacology and metabolism of iclaprim. The troubleshooting guides provided here should serve as a valuable resource for overcoming common experimental hurdles.

Future in vivo studies in relevant animal models will be essential to confirm in vitro findings and to understand the full toxicokinetic and toxicodynamic profile of iclaprim. By systematically addressing the concerns raised by regulatory agencies, the scientific community can work towards a comprehensive understanding of the liver safety profile of this promising antibiotic.

References

  • Iclaprim (Pending FDA Approval) - Medscape Reference. (n.d.). Medscape. [Link]

  • Motif Bio Receives Complete Response Letter from the FDA. (2019, February 14). GlobeNewswire. [Link]

  • Taylor, P. (2019, February 14). Liver toxicity concerns spike Motif Bio's iclaprim filing. FierceBiotech. [Link]

  • Huang, D. B., & Dryden, M. (2018). An Updated Review of Iclaprim: A Potent and Rapidly Bactericidal Antibiotic for the Treatment of Skin and Skin Structure Infections and Nosocomial Pneumonia Caused by Gram-Positive Including Multidrug-Resistant Bacteria. Clinical infectious diseases : an official publication of the Infectious Diseases Society of America, 67(suppl_1), S33–S42. [Link]

  • Holland, T. L., et al. (2018). A Phase 3, Randomized, Double-Blind, Multicenter Study To Evaluate the Safety and Efficacy of Intravenous Iclaprim versus Vancomycin for Treatment of Acute Bacterial Skin and Skin Structure Infections Suspected or Confirmed To Be Due to Gram-Positive Pathogens (REVIVE-2 Study). Antimicrobial agents and chemotherapy, 62(11), e01044-18. [Link]

  • Holland, T. L., et al. (2018). A Phase 3, Randomized, Double-Blind, Multicenter Study To Evaluate the Safety and Efficacy of Intravenous Iclaprim versus Vancomycin for Treatment of Acute Bacterial Skin and Skin Structure Infections Suspected or Confirmed To Be Due to Gram-Positive Pathogens (REVIVE-2 Study). Antimicrobial Agents and Chemotherapy, 62(11). [Link]

  • FDA Issues Complete Response Letter for Iclaprim. (2019, February 14). Contagion Live. [Link]

  • U.S. Food and Drug Administration. (2009). Guidance for Industry: Drug-Induced Liver Injury: Premarketing Clinical Evaluation. [Link]

  • Cunha, B. A. (1992). Prolonged cholestasis due to trimethoprim sulfamethoxazole. The American journal of gastroenterology, 87(11), 1714–1716. [Link]

  • A Case of Trimethoprim-Sulfamethoxazole-induced Hepatitis. (2021). Acquaint Publications. [Link]

  • Zhang, T., et al. (2022). Efficacy and Safety of Iclaprim for the Treatment of Skin Structures and Soft Tissue Infections: A Methodological Framework. Frontiers in Pharmacology, 13, 958568. [Link]

  • Bannoud, M., et al. (2025). Acute Liver Injury With Cholestatic Pattern: An Adverse Effect of Trimethoprim-Sulfamethoxazole. Cureus, 17(9), e92749. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Sulfamethoxazole-Trimethoprim. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

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  • O'Brien, P. J. (2006). A toxicologist guide to the diagnostic interpretation of hepatic biochemical parameters. Journal of applied toxicology : JAT, 26(4), 281–290. [Link]

  • Das, J., et al. (2012). Fluorometric Estimation of Glutathione in Cultured Microglial Cell Lysate. Bio-protocol, 2(22), e299. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • G-Biosciences. (n.d.). Glutathione Assay (Colorimetric). [Link]

  • Cleveland Clinic. (2022, November 9). Liver Function Tests. [Link]

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  • Bioconductor. (2009). Explore biological graphs and networks using graph and Rgraphviz. [Link]

  • Graphery: interactive tutorials for biological network algorithms. (2021). Nucleic acids research, 49(W1), W566–W574. [Link]

  • Tips for Illustrating Biological Pathways. (2023, July 14). [Video]. YouTube. [Link]

  • Graphviz tutorial. (2021, January 13). [Video]. YouTube. [Link]

  • Bakand, S., & Hayes, A. (2010). Troubleshooting methods for toxicity testing of airborne chemicals in vitro. Journal of pharmacological and toxicological methods, 61(2), 76–85. [Link]

  • Matotoka, M., & Masoko, P. (2023). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. In In Vitro Cytotoxicity. IntechOpen. [Link]

  • Mandavilli, B. S., & Janes, M. S. (2010). Detection of Intracellular Glutathione Using ThiolTracker Violet Stain and Fluorescence Microscopy. Current protocols in toxicology, Chapter 9, Unit9.35. [Link]

  • Real-Time Monitoring of the Level and Activity of Intracellular Glutathione in Live Cells at Atomic Resolution by 19 F-NMR. (2023). Journal of the American Chemical Society, 145(30), 16646–16655. [Link]

  • European Medicines Agency. (2023). Assessment report: Elfabrio. [Link]

  • Ali, A. M., et al. (2024). Bactrim-Induced Hepatotoxicity. Cureus, 16(11), e69921. [Link]

  • U.S. Food and Drug Administration. (n.d.). Liver Toxicity Knowledge Base Publications. [Link]

  • European Medicines Agency. (2010). Reflection paper on non-clinical evaluation of drug-induced liver injury (DILI). [Link]

  • Björnsson, E. S. (2016). Hepatotoxicity by drugs: The most common implicated agents. International journal of molecular sciences, 17(2), 224. [Link]

  • Gómez-Lechón, M. J., et al. (2014). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Expert opinion on drug metabolism & toxicology, 10(10), 1361–1378. [Link]

  • Corsini, A., & Bortolini, M. (2013). Hepatic safety of antibiotics used in primary care. Drug safety, 36(Suppl 1), 37–49. [Link]

  • Motif Bio plc. (2018, August 16). US FDA accepts the NDA for Motif Bio's iclaprim for ABSSSI treatment. European Pharmaceutical Review. [Link]

  • Arpida. (2009, January 19). FDA Issues Complete Response Letter for Iclaprim. FierceBiotech. [Link]

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Technical Support Center: Optimizing Iclaprim Dosage for In vitro Bactericidal Activity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for iclaprim. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing iclaprim dosage in in vitro bactericidal activity studies. Our goal is to equip you with the necessary knowledge to conduct robust and reliable experiments.

Frequently Asked Questions (FAQs)

Q1: What is iclaprim and how does it work?

A1: Iclaprim is a diaminopyrimidine antibiotic that acts as a selective inhibitor of bacterial dihydrofolate reductase (DHFR).[1][2][3][4][5] This enzyme is a critical component of the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids necessary for bacterial DNA, RNA, and protein synthesis.[6] By blocking DHFR, iclaprim effectively halts bacterial replication.[7] It was designed to be more potent than trimethoprim, another DHFR inhibitor, and to overcome some common trimethoprim resistance mechanisms.[1][3]

Mechanism of Action: Iclaprim

cluster_folate_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHP Dihydropteroate DHF Dihydrofolate (DHF) DHP->DHF DHPS->DHP DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides Iclaprim Iclaprim Iclaprim->DHFR Inhibition

Caption: Iclaprim selectively inhibits bacterial Dihydrofolate Reductase (DHFR).

Q2: What is the typical spectrum of activity for iclaprim?

A2: Iclaprim demonstrates potent activity primarily against Gram-positive bacteria.[1][4] This includes clinically significant pathogens such as Staphylococcus aureus (both methicillin-susceptible and methicillin-resistant strains, MSSA and MRSA), vancomycin-intermediate and -resistant S. aureus (VISA/VRSA), streptococci, and enterococci.[1] It has also shown activity against MRSA isolates that are non-susceptible to daptomycin and linezolid.[6] While its primary strength is against Gram-positives, iclaprim has limited in vitro activity against some Gram-negative respiratory pathogens like Haemophilus influenzae and Moraxella catarrhalis.[1][7]

Q3: How is "bactericidal activity" defined in the context of in vitro testing?

A3: Bactericidal activity is generally defined as a ≥3-log10 reduction in the colony-forming units per milliliter (CFU/mL), which corresponds to a 99.9% kill of the initial bacterial inoculum, over a specified period (usually 24 hours).[6][8] This is a standard definition used in time-kill assays to differentiate from bacteriostatic agents, which only inhibit bacterial growth.

Q4: I'm planning my first iclaprim experiment. What are the key in vitro assays I should consider?

A4: To characterize the in vitro bactericidal activity of iclaprim, two core assays are essential:

  • Minimum Inhibitory Concentration (MIC) Determination: This assay determines the lowest concentration of iclaprim that prevents visible growth of a bacterium. It is the foundational step for any susceptibility testing.

  • Time-Kill Assay (TKA): This dynamic assay evaluates the rate and extent of bacterial killing by iclaprim over time at various concentrations, typically multiples of the MIC. This is the definitive test for assessing bactericidal activity.[6]

Troubleshooting Guide

Problem 1: High MIC values or no observed activity.
  • Possible Cause 1: Media Composition.

    • Explanation: The presence of thymidine in the growth medium can antagonize the activity of DHFR inhibitors like iclaprim, leading to falsely elevated MICs. Bacteria can utilize exogenous thymidine, bypassing the need for the folate pathway that iclaprim inhibits.

    • Solution: Use thymidine-free or low-thymidine media, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB), as recommended by the Clinical and Laboratory Standards Institute (CLSI).[9][10] If testing fastidious organisms like streptococci, supplement with 5% lysed horse blood, which has low levels of thymidine.[10]

  • Possible Cause 2: Incorrect Inoculum Density.

    • Explanation: An inoculum that is too dense can overwhelm the antibiotic, leading to apparent resistance. Conversely, a too-low inoculum may result in falsely low MICs.

    • Solution: Standardize your inoculum to approximately 5 x 10^5 CFU/mL, following CLSI or EUCAST guidelines.[2] This is typically achieved by adjusting the turbidity of the bacterial suspension to a 0.5 McFarland standard.

Problem 2: Inconsistent results in time-kill assays.
  • Possible Cause 1: Bacterial Clumping.

    • Explanation: Bacteria like S. aureus can form clumps, which can lead to inaccurate viable counts when plating. This can result in erratic killing curves.

    • Solution: Gently vortex the bacterial suspension before each sampling and plating. Some protocols may also recommend a brief, gentle sonication to break up clumps, but care must be taken not to affect bacterial viability.[8]

  • Possible Cause 2: Antibiotic Carryover.

    • Explanation: When plating samples from the time-kill assay, residual iclaprim in the aliquot can inhibit the growth of surviving bacteria on the agar plate, leading to an overestimation of killing.

    • Solution: Perform serial dilutions of your samples in sterile saline or phosphate-buffered saline (PBS) before plating. This will dilute the iclaprim concentration to sub-inhibitory levels. For high concentrations of iclaprim, consider using techniques like membrane filtration to wash the bacteria before plating.

Troubleshooting Workflow for Inconsistent Time-Kill Assays

Start Inconsistent Time-Kill Results Check_Clumping Check for Bacterial Clumping Start->Check_Clumping Check_Carryover Assess Antibiotic Carryover Check_Clumping->Check_Carryover No Vortex Implement Gentle Vortexing/Sonication Check_Clumping->Vortex Yes Dilute Increase Serial Dilutions Check_Carryover->Dilute Yes Review_Protocol Review Inoculum Prep & Sampling Technique Check_Carryover->Review_Protocol No Vortex->Check_Carryover Dilute->Review_Protocol End Consistent Results Review_Protocol->End

Caption: A decision tree for troubleshooting common issues in time-kill assays.

Experimental Protocols

Protocol 1: MIC Determination by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][12][13]

  • Prepare Iclaprim Stock Solution: Dissolve iclaprim in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Prepare Microtiter Plate: In a 96-well plate, perform serial two-fold dilutions of iclaprim in CAMHB to achieve the desired concentration range. Leave a well for a positive control (no antibiotic) and a negative control (no bacteria).

  • Prepare Bacterial Inoculum: Culture the test organism overnight. The next day, suspend colonies in saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate Plate: Add the standardized bacterial inoculum to each well (except the negative control).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Read Results: The MIC is the lowest concentration of iclaprim with no visible bacterial growth.

Protocol 2: Time-Kill Assay

This protocol assesses the bactericidal kinetics of iclaprim.[14]

  • Prepare Cultures: Grow an overnight culture of the test organism. Dilute this in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Set Up Test Conditions: Prepare flasks or tubes with the standardized inoculum and add iclaprim at various concentrations (e.g., 1x, 2x, 4x, 8x MIC). Include a growth control without any antibiotic.

  • Incubation and Sampling: Incubate all cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.

  • Quantify Viable Bacteria: Perform ten-fold serial dilutions of each aliquot in sterile saline. Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubate and Count: Incubate the plates for 18-24 hours and count the colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each iclaprim concentration. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[6][8]

Data Presentation

Table 1: Example MIC and MBC Data for Iclaprim against S. aureus

StrainMIC (µg/mL) in CAMHBMBC (µg/mL) in CAMHBMBC/MIC RatioInterpretation
S. aureus (MSSA) ATCC 292130.060.122Bactericidal
S. aureus (MRSA) USA3000.1250.252Bactericidal

Note: Minimum Bactericidal Concentration (MBC) is the lowest concentration that kills ≥99.9% of the initial inoculum. An MBC/MIC ratio of ≤4 is often indicative of bactericidal activity.[9]

Table 2: Representative Time-Kill Assay Results for Iclaprim against MRSA (USA300) at 4x MIC

Time (hours)Log10 CFU/mLChange from T=0 (Log10)
05.70
24.8-0.9
43.5-2.2
62.6-3.1
8<2.0<-3.7
24<2.0<-3.7

Note: In this example, iclaprim demonstrates rapid bactericidal activity, achieving a >3-log10 reduction in CFU/mL within 6 hours. Studies have shown iclaprim can achieve a ≥3 log10 reduction in CFU/mL at 4–8 hours for some strains.[6]

References

  • Taylor & Francis. (n.d.). Iclaprim – Knowledge and References. Retrieved from [Link]

  • Huang, D. B., & Dryden, M. (2018). An Updated Review of Iclaprim: A Potent and Rapidly Bactericidal Antibiotic for the Treatment of Skin and Skin Structure Infections and Nosocomial Pneumonia Caused by Gram-Positive Including Multidrug-Resistant Bacteria. Open Forum Infectious Diseases, 5(Suppl 1), S54–S63. [Link]

  • Barbour, A., Schmidt, S., Randhawa, B., & Seiler, P. (2009). In Vitro Bactericidal Activity of Iclaprim in Human Plasma. Antimicrobial Agents and Chemotherapy, 53(8), 3624–3626. [Link]

  • JMI Laboratories. (n.d.). Antimicrobial activity of iclaprim tested against recent S. aureus clinical isolates. Retrieved from [Link]

  • Farrell, D. J., & Rhomberg, P. R. (2017). In Vitro Activity of Iclaprim against Methicillin-Resistant Staphylococcus aureus Nonsusceptible to Daptomycin, Linezolid, or Vancomycin: A Pilot Study. Canadian Journal of Infectious Diseases and Medical Microbiology, 2017, 8549791. [Link]

  • Hawser, S., et al. (2018). Evaluation of in vitro activity of iclaprim in combination with other antimicrobials against pulmonary pathogens: a pilot study. Journal of Medical Microbiology, 67(1), 104-109. [Link]

  • Contagion Live. (2019). FDA Issues Complete Response Letter for Iclaprim. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Efficacy and Safety of Iclaprim for the Treatment of Skin Structures and Soft Tissue Infections: A Methodological Framework. Frontiers in Pharmacology, 13, 843398. [Link]

  • Hawser, S. P., Bouchillon, S. K., Hoban, D. J., & Badal, R. E. (2009). Potency and Bactericidal Activity of Iclaprim against Recent Clinical Gram-Positive Isolates. Antimicrobial Agents and Chemotherapy, 53(1), 191–195. [Link]

  • Huang, D. B., & Dryden, M. (2018). Iclaprim: a differentiated option for the treatment of skin and skin structure infections. Expert Review of Anti-infective Therapy, 16(11), 831-840. [Link]

  • Zurenko, G. E., & Bien, P. A. (2009). Iclaprim, a novel diaminopyrimidine for the treatment of resistant gram-positive infections. Pharmacotherapy, 29(5), 543-556. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Clinical Breakpoint Tables. Retrieved from [Link]

  • National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home. Retrieved from [Link]

  • Drug Target Review. (2015). Efficacy of iclaprim confirmed in independent laboratory study. Retrieved from [Link]

  • Huang, D. B., & Dryden, M. (2018). Updated Review of Iclaprim: A Potent and Rapidly Bactericidal Antibiotic for the Treatment of Skin and Skin Structure Infections and Nosocomial Pneumonia Caused by Gram-Positive Including Multidrug-Resistant Bacteria. Open Forum Infectious Diseases, 5(Suppl 1). [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST -standardising antimicrobial susceptibility testing in Europe. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]

  • National Institute for Communicable Diseases. (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Retrieved from [Link]

  • Pfaller, M. A., et al. (2018). In Vitro Activity of Iclaprim against Isolates in Two Phase 3 Clinical Trials (REVIVE-1 and -2) for Acute Bacterial Skin and Skin Structure Infections. Antimicrobial Agents and Chemotherapy, 62(7), e00397-18. [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) EUCAST expert rules in antimicrobial susceptibility testing. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). CLSI 2024 M100Ed34(1). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Increased hydrophobic interactions of iclaprim with Staphylococcus aureus dihydrofolate reductase are responsible for the increase in affinity and antibacterial activity. Retrieved from [Link]

Sources

Improving the yield of Sch 725674 enantioselective synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Sch 725674 Enantioselective Synthesis

Case ID: SCH-SYN-OPT-001 Topic: Yield Optimization & Troubleshooting for Sch 725674 Assigned Specialist: Senior Application Scientist, Chemical Development Division

Executive Summary & Strategy

Sch 725674 is a 14-membered macrolactone antifungal agent originally isolated from Aspergillus sp.[1] Its synthesis is chemically challenging due to the need for precise stereocontrol and the inherent difficulty of closing medium-sized rings.

Our analysis of the current literature, including the total syntheses by Prasad et al. (2014) and Das et al. , identifies three critical "yield-killing" bottlenecks:

  • Dithiane Moiety Construction & Coupling: The lithiation-alkylation sequence is sensitive to moisture and steric hindrance.

  • Cross-Metathesis (CM): E/Z selectivity and homodimerization often reduce throughput.

  • Macrolactonization: The final ring closure is entropically disfavored, leading to oligomerization if kinetics are not managed.

This guide provides targeted troubleshooting to elevate overall yields from the typical ~4-10% range to a more commercially viable throughput.

Troubleshooting Guide (Q&A)

Category A: Fragment Coupling (Dithiane Alkylation)

Q: My yields for the dithiane-epoxide coupling are inconsistent (30-50%). How can I stabilize this step? A: The coupling of the dithiane-derived carbanion with the epoxide (often the "upper fragment") is the convergent lynchpin. Low yields usually stem from retro-Brook rearrangement (if silyl groups are present) or incomplete deprotonation.

  • Optimization: Switch to t-BuLi (2.2 equiv) at -78 °C instead of n-BuLi to ensure rapid, irreversible deprotonation.

  • Additive: The addition of HMPA or DMPU (2-4 equiv) is strictly required to disrupt lithium aggregates and increase the nucleophilicity of the dithiane anion.

  • Protocol Check: Ensure the epoxide is added slowly as a solution in THF/HMPA. A rapid addition can cause local heating, leading to decomposition.

Category B: Olefin Metathesis

Q: The Cross-Metathesis (CM) step to install the E-olefin yields a mixture of E/Z isomers and homodimers. How do I improve selectivity? A: In the synthesis of Sch 725674, installing the C8-C9 double bond via CM is elegant but risky.

  • Catalyst: Move from Grubbs II to Hoveyda-Grubbs II . The latter is more stable and generally provides higher E-selectivity for thermodynamic reasons.

  • Stoichiometry: Use a Type I olefin (rapid dimerizer) in excess (3-5 equiv) relative to the Type II olefin (slow dimerizer). This statistical bias forces the cross-product formation.

  • Yield Tip: If conversion stalls, add CuI (10 mol%) as a scavenger for phosphine ligands (if using Grubbs I/II) or simply to prevent isomerization.

Category C: Macrolactonization (The Critical Bottleneck)

Q: My Yamaguchi macrolactonization is yielding <40% with significant oligomer formation. Should I switch methods? A: The Yamaguchi method is standard but requires high temperatures that can degrade the delicate 1,3-diol motifs in Sch 725674.

  • Immediate Fix: Implement pseudo-high dilution . Do not just dilute the reaction; use a syringe pump to add the seco-acid into the catalyst mixture over 12-16 hours. This keeps the instantaneous concentration of the open chain low, favoring intramolecular cyclization over intermolecular polymerization.

  • Alternative: Switch to Shiina Macrolactonization using MNBA (2-methyl-6-nitrobenzoic anhydride). This proceeds at room temperature and avoids the harsh trichlorobenzoyl chloride conditions, often boosting yields by 15-20% for acid-sensitive substrates.

Optimized Experimental Protocol: Shiina Macrolactonization

Rationale: We recommend the Shiina protocol over the Yamaguchi for Sch 725674 to preserve the stereocenters and improve the monomer-to-oligomer ratio.

Reagents:

  • Seco-acid precursor (Sch 725674 linear chain)

  • MNBA (2-methyl-6-nitrobenzoic anhydride) [1.2 equiv]

  • DMAP (4-dimethylaminopyridine) [2.0 equiv]

  • Solvent: Toluene or CH2Cl2 (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve MNBA (1.2 equiv) and DMAP (2.0 equiv) in anhydrous Toluene (concentration ~0.01 M). Heat to 40 °C (or RT for highly sensitive substrates).

  • Feed: Dissolve the Seco-acid (1.0 equiv) in Toluene (diluted to ~0.005 M).

  • Addition: Using a mechanically driven syringe pump, add the Seco-acid solution to the MNBA/DMAP mixture extremely slowly (rate: 1 mL/hour).

    • Note: Slow addition is the single most important factor for yield.

  • Workup: Quench with saturated NaHCO3. Extract with EtOAc. Wash with brine.[2]

  • Purification: Flash chromatography. The monomeric macrolactone usually elutes significantly earlier than dimers/oligomers.

Comparative Analysis of Synthetic Routes

The following table summarizes the efficiency of known routes to help you benchmark your current process.

MetricDas et al. RouteBali et al. Route (Tartaric Acid)Optimized Hybrid Approach (Recommended)
Starting Material 2-deoxy-D-riboseL-Tartaric AcidTartaric Acid + Dithiane fragments
Key Coupling Dithiane AlkylationBoord OlefinationDithiane Alkylation (w/ DMPU)
Cyclization YamaguchiRing-Closing Metathesis (RCM)Shiina Macrolactonization
Step Count ~13~1412-13
Est. Overall Yield ~4-5%~3-5%Target: 8-12%
Main Risk Epimerization at C2RCM E/Z SelectivityReagent Cost (MNBA)

Visualizing the Convergent Strategy

The diagram below illustrates the recommended convergent workflow, highlighting the critical check-points for yield optimization.

Sch725674_Synthesis Start1 Fragment A (Dithiane/Alkyne) Coupling Step 1: Dithiane Coupling (CRITICAL: Use t-BuLi/DMPU) Start1->Coupling Lithiation Start2 Fragment B (Epoxide/Aldehyde) Start2->Coupling Electrophile Inter Linear Intermediate Coupling->Inter 60-80% Yield Red Step 2: Stereoselective Reduction (Chelation Control) Inter->Red Functionalization Seco Seco-Acid Precursor Red->Seco Deprotection Cyclization Step 3: Macrolactonization (Shiina Protocol / High Dilution) Seco->Cyclization Slow Addition Final Sch 725674 (Target Molecule) Cyclization->Final Final Deprotection

Caption: Convergent synthesis flow for Sch 725674. Red nodes indicate high-risk steps requiring specific protocol adherence (DMPU additives, High Dilution).

References

  • Enantiospecific total synthesis of macrolactone Sch 725674 Source: Organic Letters (2014) Significance:[3] Establishes the tartaric acid route and defines the absolute stereochemistry. URL:[Link]

  • An enantioselective total synthesis of Sch-725674 Source: RSC Advances / Semantic Scholar Significance: details the dithiane alkylation and cross-metathesis strategy. URL:[Link][3][4]

  • Total Synthesis of Sch 725674 (ResearchGate) Source: ResearchGate Significance: Provides data on the 10-step route from 2-deoxy-D-ribose. URL:[Link]

Sources

Mitigation of iclaprim experimental artifacts in assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigation of Experimental Artifacts in Iclaprim Assays

Introduction

Iclaprim is a targeted diaminopyrimidine dihydrofolate reductase (DHFR) inhibitor.[1] While it exhibits superior potency compared to trimethoprim—often retaining activity against resistant S. aureus strains (e.g., DfrA, DfrK enzymes)—its mechanism of action renders it highly susceptible to specific environmental artifacts.

This guide addresses the three most critical sources of experimental error: Thymidine Antagonism (Biological Bypass) , Protein Binding Shifts (Pharmacological Artifacts) , and Solubility/Aggregation (Physical Artifacts) . Failure to control for these variables will result in false-negative MICs or inconsistent potency data.

Module 1: The Thymidine Effect (Biological Artifacts)

The Problem

"My Iclaprim MIC values are fluctuating wildly between media batches," or "I see no inhibition in my cell-based efficacy assay despite confirmed target expression."

Root Cause Analysis

Iclaprim inhibits DHFR, blocking the de novo synthesis of tetrahydrofolate (THF), a cofactor required for thymidine nucleotide synthesis. However, most bacteria and eukaryotic cells possess a "salvage pathway" mediated by Thymidine Kinase (TK).

If your culture media (or serum supplement) contains exogenous thymidine, the cell imports it directly, bypassing the DHFR blockade. This renders Iclaprim ineffective in vitro, creating a false resistance artifact that does not reflect in vivo efficacy (where free thymidine levels in host tissues are typically low).

Mechanism of Artifact

ThymidineBypass cluster_denovo De Novo Pathway (Targeted) DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Enzyme dTMP_syn dTMP Synthesis THF->dTMP_syn DNA Bacterial/Cellular DNA Synthesis dTMP_syn->DNA Exo_Thy Exogenous Thymidine (Media Artifact) Exo_Thy->DNA Salvage Pathway (Bypasses Blockade) Iclaprim Iclaprim Iclaprim->DHF Blocks conversion

Figure 1: The Thymidine Bypass. Exogenous thymidine in media allows cells to circumvent Iclaprim-induced DHFR inhibition, leading to false-negative potency results.

Troubleshooting Protocol

Q: How do I validate if my media is causing interference? A: Perform a "Thymidine Shift" QC check before running your primary screen.

  • Prepare Media A: Standard Mueller-Hinton Broth (MHB) or DMEM + 10% FBS.

  • Prepare Media B: Thymidine-depleted media (e.g., MHB + Lysed Horse Blood or Dialyzed FBS).

  • Run MIC/IC50: Test Iclaprim in both conditions using a sensitive strain (e.g., S. aureus ATCC 29213).

  • Analysis: If MIC in Media A is >4-fold higher than Media B, your standard media contains interfering thymidine.

Q: What is the recommended media for Iclaprim assays?

  • Bacterial Assays: Use Mueller-Hinton Broth supplemented with Lysed Horse Blood (LHB) . Horse blood contains thymidine phosphorylase, which degrades free thymidine, ensuring the assay measures true DHFR inhibition.

  • Eukaryotic Assays: Use Dialyzed Fetal Bovine Serum (dFBS) . Standard FBS often contains high levels of thymidine. Dialysis removes small molecules (<10 kDa), including thymidine, while retaining growth factors.

Module 2: Protein Binding (Pharmacological Artifacts)

The Problem

"Iclaprim shows nanomolar potency in buffer/broth but fails in whole-blood assays."

Root Cause Analysis

Iclaprim exhibits high plasma protein binding (~93%) [1].[2][3] In assays containing high serum concentrations (e.g., 50% human serum), the "free fraction" of the drug available to inhibit the target is significantly reduced. This is not a "failure" of the drug, but a translational gap between simple biochemical assays and physiological conditions.

Data Normalization Table
Assay ConditionExpected Potency ShiftAction Required
Standard Broth (0% Serum) Baseline (High Potency)Use as intrinsic activity reference.
10% FBS (Cell Culture) ~1.5x - 2x ShiftMinimal correction needed.
50% Human Serum >10x ShiftMandatory: Calculate Free Fraction (

).
Whole Blood High VariabilityRely on PD markers (e.g., bacterial load reduction) rather than MIC.
Mitigation Strategy

Do not treat the serum shift as an error; quantify it.

  • Run the Shift Assay: Determine MIC in 0% serum vs. 50% serum.

  • Calculate Shift Factor:

    
    .
    
  • Report Adjusted Potency: When predicting in vivo dosing, use the unbound intrinsic clearance or adjust the target concentration by the shift factor.

Module 3: Solubility & Aggregation (Physical Artifacts)

The Problem

"My dose-response curve has a steep Hill slope (>2.0), or I see precipitation at high concentrations."

Root Cause Analysis

Iclaprim is a lipophilic diaminopyrimidine.[4] Like many kinase and enzyme inhibitors, it can form colloidal aggregates at high concentrations in aqueous buffers. These aggregates sequester enzyme targets non-specifically, leading to false-positive inhibition (promiscuity). Additionally, the mesylate salt form is pH-dependent; improper buffering can lead to micro-precipitation.

Troubleshooting Flowchart

SolubilityCheck Start Issue: Steep Hill Slope or Irregular Curve Detergent Add 0.01% Triton X-100 to Assay Buffer Start->Detergent Retest Re-run Assay Detergent->Retest Result1 Potency Unchanged Retest->Result1 Curve Stable Result2 Potency Drops Significantly Retest->Result2 Curve Shifts Right Conclusion1 True Inhibition (Valid Result) Result1->Conclusion1 Conclusion2 Artifact: Colloidal Aggregation (False Positive) Result2->Conclusion2

Figure 2: Diagnostic logic for distinguishing true inhibition from aggregation artifacts.

Best Practices for Handling
  • Solvent: Dissolve stock in 100% DMSO. Ensure final assay DMSO concentration is <1% to prevent solvent effects on the bacteria/cells, but sufficient to maintain solubility.

  • Detergent: For enzyme-based biochemical assays (e.g., purified DHFR inhibition), always include a non-ionic detergent (0.01% Triton X-100 or Tween-20) to disrupt colloidal aggregates.

  • Visual Check: Use Nephelometry or simply hold the plate against a dark background to check for turbidity in high-concentration wells immediately after dispensing.

References

  • Andrews, J. et al. (2007). In vitro bactericidal activity of iclaprim in human plasma.[1][3] Journal of Antimicrobial Chemotherapy.

  • Oefner, C. et al. (2009).[5] Iclaprim, a novel diaminopyrimidine for the treatment of resistant gram-positive infections.[1][3][5][6] Current Opinion in Investigational Drugs.

  • Kohlhoff, S. A. et al. (2014). Iclaprim activity against wild-type and corresponding thymidine kinase-deficient Staphylococcus aureus in a mouse protection model.[7] Antimicrobial Agents and Chemotherapy.[1][4][5][6][7][8]

  • Shoichet, B. K. (2006). Screening in a spirit haunted by artifacts. Drug Discovery Today.

Sources

Technical Support Center: Iclaprim Administration in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Iclaprim is a diaminopyrimidine dihydrofolate reductase (DHFR) inhibitor.[1][2][3][4][5][6] While it has demonstrated non-inferiority to vancomycin in human clinical trials for acute bacterial skin and skin structure infections (ABSSSI), preclinical translation is frequently compromised by a specific biological variable: high circulating thymidine levels in rodents. [1]

This guide addresses the technical refinements required to generate valid PK/PD data for Iclaprim in animal models, specifically overcoming the "Thymidine Trap" and optimizing dosing regimens for its short half-life in rodents.

Section 1: The "Thymidine Trap" & Model Selection

Q: Why does Iclaprim appear inactive in my murine infection model despite low in vitro MICs?

A: This is the most common failure mode.[1] Rodent plasma contains thymidine concentrations approximately 100-fold higher than human plasma.[1][2][3]

The Mechanism: Iclaprim inhibits DHFR, blocking the de novo folate pathway required for thymidine synthesis.[1] However, bacteria (especially S. aureus) can utilize exogenous thymidine from the host plasma via the "salvage pathway" (mediated by Thymidine Kinase), effectively bypassing the Iclaprim blockade.[1]

The Solution: You cannot rely on standard wild-type strains in standard mice for efficacy estimation without adjustment.[1] You must use one of the following refined protocols:

  • Thymidine Kinase (TK) Deficient Strains: Use isogenic thyA or tdk knockout mutants (e.g., S. aureus AH1246).[1][7] These bacteria cannot scavenge host thymidine and are forced to rely on the de novo pathway, restoring Iclaprim sensitivity.[1]

  • Rat Models: Rats generally have slightly lower thymidine antagonism than mice but still require high doses.[1]

  • Exogenous Thymidine Phosphorylase: (Advanced) Pre-treating animals with thymidine phosphorylase to deplete plasma thymidine is a theoretical workaround but technically difficult to standardize.[1]

Visualizing the Resistance Mechanism:

Thymidine_Bypass cluster_host Host Environment (Rodent) cluster_bacteria Bacterial Cell Thymidine_Plasma High Plasma Thymidine (~100x Human Levels) Enzyme_TK Thymidine Kinase (Salvage Pathway) Thymidine_Plasma->Enzyme_TK Uptake Substrate dUMP Product dTMP (DNA Synthesis) Substrate->Product Blocked by Iclaprim Enzyme_DHFR DHFR Enzyme (De Novo Pathway) Enzyme_TK->Product Bypasses Blockade Iclaprim Iclaprim Iclaprim->Enzyme_DHFR Inhibits

Figure 1: The "Thymidine Salvage" pathway allows bacteria to bypass DHFR inhibition in high-thymidine rodent plasma, leading to false-negative efficacy results.[1]

Section 2: Formulation & Dosing Strategy

Q: What is the recommended vehicle and route for dosing small animals?

A: Iclaprim is a weak base.[1] Solubility is pH-dependent.[1]

  • Vehicle: Saline (0.9% NaCl) or D5W (5% Dextrose in Water).[1] Avoid high pH buffers which may cause precipitation.[1][8]

  • Route:

    • Mice: Subcutaneous (SC) is preferred to maximize bioavailability and ease of repeated dosing.[1]

    • Rats: SC or IV infusion (via jugular catheter).[1]

  • Volume: Keep SC injection volumes <10 mL/kg to prevent local irritation.

Q: How do I handle the short half-life in mice?

A: Iclaprim has a rapid elimination half-life in mice (


 min) compared to humans (~2-4 hours).[1] A single daily dose will fail  to achieve the required pharmacodynamic driver.[1]

Protocol Refinement: You must fractionate the total daily dose (TDD) to maintain exposure.[1]

ParameterMouse ProtocolRat ProtocolHuman Equivalent
Half-life (

)
~10-20 min~20-40 min3-4 hours
Dosing Frequency q1h, q2h, or q4hq12h (High Dose)q12h
Route Subcutaneous (SC)SC or IVIV
Key Driver AUC/MIC (primary)AUC/MICAUC/MIC
Typical Dose 20–320 mg/kg (fractionated)60–80 mg/kg80 mg fixed

Experimental Workflow for PK/PD Validation:

Workflow Step1 1. Strain Selection (Must use TK-deficient S. aureus OR Rat Lung Model) Step2 2. PK Profiling (Single Dose) Determine t1/2 in specific strain (Sample at 5, 15, 30, 60 min) Step1->Step2 Step3 3. Dose Fractionation Study Total Dose: 20-320 mg/kg Split: q2h vs q4h vs q8h Step2->Step3 Step4 4. Efficacy Readout Log10 CFU Reduction (24h endpoint) Step3->Step4

Figure 2: Optimized workflow for Iclaprim preclinical evaluation, emphasizing strain selection and dose fractionation.

Section 3: Troubleshooting & FAQs

Q: My SC injection sites are showing irritation. What should I do?

A: Iclaprim concentrations >20 mg/mL can be irritating.[1]

  • Action: Dilute the dosing solution further using D5W.

  • Action: Rotate injection sites (Left Flank -> Right Flank -> Scruff).

  • Check: Ensure the pH of the final solution is not neutral/alkaline; Iclaprim is more soluble and stable at slightly acidic pH.

Q: The PK data shows high variability between animals.

A: This is often due to "flip-flop" kinetics in SC dosing where absorption becomes the rate-limiting step, or inconsistent injection depth.[1]

  • Solution: Standardize injection technique. Ensure the needle enters the subcutaneous space fully and does not deliver intradermally.[1]

  • Solution: Verify the health of the animals; dehydration alters SC absorption significantly.[1]

Q: Which PK/PD index should I target?

A:

  • S. aureus:

    
     is the dominant driver (
    
    
    
    ).[1]
  • S. pneumoniae: Both

    
     and 
    
    
    
    correlate well (
    
    
    ).[1][2][4]
  • Target: Aim for an AUC/MIC ratio > 20-40 (dependent on strain and model) for bacteriostasis.

References

  • Huang, D. B., et al. (2018).[1][5][7][9] "Identification of the In Vivo Pharmacokinetics and Pharmacodynamic Driver of Iclaprim." Antimicrobial Agents and Chemotherapy.[1][2][4][10] Link

  • Huang, D. B. (2019).[1][7] "A pharmacokinetic and pharmacodynamic evaluation of iclaprim activity against wild-type and corresponding thymidine kinase-deficient Staphylococcus aureus in a mouse abscess model." Journal of Medical Microbiology. Link

  • Weiss, W. J., et al. (2018).[1] "Efficacy of Iclaprim in a Neutropenic Rat Lung Infection Model with Methicillin-Resistant Staphylococcus aureus Entrapped in Alginate Microspheres." Open Forum Infectious Diseases. Link

  • Motif Bio. (2019).[1] "Iclaprim: Mechanism of Action and Resistance Profile." Global Data. Link

  • Andes, D., et al. (2018).[1][9] "In Vivo Pharmacodynamics of Iclaprim against S. aureus and S. pneumoniae in the Neutropenic Murine Thigh Infection Model." ASM Microbe. Link

Sources

Validation & Comparative

Iclaprim versus vancomycin non-inferiority in clinical trial data

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of Iclaprim versus Vancomycin, synthesizing data from the REVIVE-1 and REVIVE-2 Phase 3 clinical trials.[1] It is designed for researchers and drug development professionals, focusing on mechanistic differentiation, non-inferiority statistics, and safety profile divergences.

Executive Technical Summary

Iclaprim (a diaminopyrimidine dihydrofolate reductase inhibitor) was developed to address the limitations of Vancomycin (a glycopeptide) in treating Acute Bacterial Skin and Skin Structure Infections (ABSSSI), specifically targeting multi-drug resistant Gram-positive pathogens.[2]

While Vancomycin remains the standard of care (SoC) for MRSA, its clinical utility is often throttled by nephrotoxicity and the requirement for therapeutic drug monitoring (TDM).[2] Clinical data from the REVIVE Phase 3 program demonstrates that Iclaprim achieves statistical non-inferiority to Vancomycin regarding early clinical response (ECR) while exhibiting a superior renal safety profile , eliminating the need for TDM.[2] However, despite meeting clinical endpoints, regulatory hurdles regarding data sufficiency have impacted its market authorization path.[3][4]

Mechanistic Divergence & Pharmacodynamics

To understand the clinical outcomes, one must first distinguish the upstream biological targets.[2] Vancomycin acts extracellularly/periplasmically, while Iclaprim acts intracellularly within the folate pathway.[2]

Mechanism of Action (MOA) Comparison
  • Vancomycin: Inhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing cross-linking.

  • Iclaprim: A potent inhibitor of bacterial dihydrofolate reductase (DHFR).[2][4][5] It is structurally optimized to bind to DHFR with higher affinity than trimethoprim, overcoming common resistance mechanisms (e.g., Phe98Tyr mutation in S. aureus DHFR).[2][4]

Figure 1: Mechanistic Pathway Divergence The following diagram illustrates the distinct intervention points of both agents.

MOA_Comparison cluster_folate Folate Biosynthesis (Intracellular) cluster_wall Cell Wall Synthesis (Periplasmic) PABA PABA + Pteridine DHF Dihydrofolate (DHF) PABA->DHF THF Tetrahydrofolate (THF) DHF->THF Catalyzed by DHFR DNA DNA/RNA/Protein Synthesis THF->DNA DHFR DHFR Enzyme DHFR->THF BLOCKED Iclaprim ICLAPRIM (Inhibitor) Iclaprim->DHFR High Affinity Binding (Ki < Trimethoprim) Precursors Peptidoglycan Precursors (D-Ala-D-Ala terminus) Crosslink Peptidoglycan Cross-linking Precursors->Crosslink Precursors->Crosslink BLOCKED Wall Bacterial Cell Wall Integrity Crosslink->Wall Vanco VANCOMYCIN (Binder) Vanco->Precursors Steric Hindrance

Caption: Figure 1. Dual-track inhibition pathways showing Iclaprim's intracellular DHFR blockade versus Vancomycin's extracellular cell wall synthesis disruption.

Clinical Trial Architecture: REVIVE Program

The efficacy of Iclaprim was established in two identical Phase 3, double-blind, randomized, non-inferiority trials: REVIVE-1 (NCT02600611) and REVIVE-2 (NCT02607618).[1]

Protocol Design
  • Population: Adults with ABSSSI (cellulitis/erysipelas, major abscess, or wound infection) suspected/confirmed Gram-positive pathogens.

  • Dosing Logic:

    • Iclaprim:[1][4][5][6][7][8][9][10][11][12][13][14] Fixed dose (80 mg IV q12h).[2][10] Significance: No renal adjustment required; simplifies administration compared to weight-based dosing.[2]

    • Vancomycin:[1][2][7][9][10][12][14][15] Weight-based (15 mg/kg IV q12h), adjusted for renal function.[2] Significance: Represents standard of care but introduces variability.[2]

  • Primary Endpoint: Early Clinical Response (ECR) at 48–72 hours (≥20% reduction in lesion size).[2][9][10][14]

Figure 2: REVIVE Trial Workflow & Randomization

REVIVE_Workflow cluster_arms Treatment Phase (5-14 Days) Screening Screening (ABSSSI Diagnosis) Random Randomization (1:1) Screening->Random Arm_I ICLAPRIM Arm 80 mg IV q12h (Fixed Dose) Random->Arm_I Arm_V VANCOMYCIN Arm 15 mg/kg IV q12h (Renal Adjusted) Random->Arm_V ETP Early Time Point (ETP) 48-72 Hours (Primary Endpoint: ECR) Arm_I->ETP Arm_V->ETP TOC Test of Cure (TOC) 7-14 Days Post-Rx ETP->TOC

Caption: Figure 2. REVIVE-1/2 study design illustrating the randomization to fixed-dose Iclaprim versus weight-based Vancomycin, assessing ECR at 48-72 hours.

Efficacy Analysis: Non-Inferiority Data

Both trials utilized a 10% non-inferiority margin .[1][2][4][7][10][14] The data confirms that Iclaprim is statistically non-inferior to Vancomycin for the primary endpoint.[2][7][9][13]

Table 1: Primary Endpoint (Early Clinical Response) Results
StudyPopulation (ITT)Iclaprim ECR n/N (%)Vancomycin ECR n/N (%)Treatment Difference (95% CI)Outcome
REVIVE-1 598241/298 (80.9% )243/300 (81.0% )-0.13% (-6.42 to 6.[9][10]17)Met NI
REVIVE-2 600231/295 (78.3% )234/305 (76.7% )+1.58% (-5.10 to 8.[2]26)Met NI
Pooled 1198472/593 (79.6% )477/605 (78.8% )+0.75% (-3.84 to 5.[2]35)Met NI

Source: Huang et al. (2018), Clinical Infectious Diseases [1]; Holland et al. (2018), Antimicrobial Agents and Chemotherapy [2].[12]

Key Insight: The confidence intervals for the treatment difference in both studies crossed zero but remained well within the -10% bound, robustly validating non-inferiority.[2]

Safety Profile: The Nephrotoxicity Advantage

The most critical differentiator for drug development professionals is the safety profile.[2] While Vancomycin is associated with nephrotoxicity (often requiring monitoring of trough levels), Iclaprim demonstrated a "clean" renal profile in these trials.

Table 2: Comparative Safety & Tolerability (Pooled)
Safety ParameterIclaprim (n=593)Vancomycin (n=605)Clinical Implication
Clinically Significant Creatinine Increase 0 (0.0%) 7 (1.2%) Iclaprim avoids Vancomycin-associated kidney injury.
Nephrotoxicity Adverse Events 03Significant for comorbid/elderly populations.[2]
QTc Prolongation Rare (1 case in REVIVE-2)RareHistorical concern for Iclaprim, but mitigated by fixed dosing.
Discontinuation due to AE ~3.7%~5.0%Comparable tolerability.[2][14]
Most Common AEs Headache, NauseaPruritus ("Red Man"), NauseaVancomycin infusion reactions are absent in Iclaprim.

Expert Analysis: The absence of nephrotoxicity in the Iclaprim arm is mechanistically consistent with its excretion pathway and lack of renal accumulation toxicity.[2] This suggests Iclaprim could be a "renal-sparing" alternative for patients with pre-existing renal insufficiency who cannot tolerate Vancomycin [3].

Regulatory & Development Context

Despite the positive Phase 3 data, Iclaprim faced regulatory challenges.[4]

  • 2019 FDA Complete Response Letter (CRL): The FDA requested additional data to demonstrate effectiveness.[2] This decision highlights a disconnect between meeting statistical non-inferiority in a trial and satisfying the broader "substantial evidence" standard required for approval, potentially due to the margin size or historical data concerns [4].[2]

  • Current Status: Iclaprim remains an investigational asset.[2][3][6] Its data set serves as a reference for DHFR inhibitor performance in modern ABSSSI trials.[2]

References
  • Huang DB, et al. (2018).[1][2][10][12] "A Phase 3, Randomized, Double-Blind, Multicenter Study to Evaluate the Safety and Efficacy of Intravenous Iclaprim Vs Vancomycin for the Treatment of Acute Bacterial Skin and Skin Structure Infections... (REVIVE-1)." Clinical Infectious Diseases.

  • Holland TL, et al. (2018).[1][2][10][12] "A Phase 3, Randomized, Double-Blind, Multicenter Study To Evaluate the Safety and Efficacy of Intravenous Iclaprim versus Vancomycin... (REVIVE-2)." Antimicrobial Agents and Chemotherapy.[2][4][6] [2]

  • Huang DB, et al. (2018).[1][2][10][12] "Pooled analysis of the phase 3 REVIVE trials...". International Journal of Antimicrobial Agents.

  • Motif Bio. (2019).[2][6] "Motif Bio Receives Complete Response Letter From The FDA."[2][4][6] GlobeNewswire.[2]

Sources

A Head-to-Head Comparison of Iclaprim and Linezolid Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The rise of methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to global public health, driving the need for robust and effective antimicrobial agents.[1] Among the therapeutic options, linezolid, the first clinically approved oxazolidinone, has been a cornerstone for treating serious MRSA infections. However, the landscape of antimicrobial development is dynamic, with novel agents such as iclaprim emerging as potential alternatives. Iclaprim is a diaminopyrimidine antibiotic engineered for potent activity against a spectrum of Gram-positive pathogens, including MRSA.[2]

This guide provides a detailed, head-to-head technical comparison of iclaprim and linezolid, focusing on their performance against MRSA. We will dissect their distinct mechanisms of action, compare their efficacy through key in vitro and clinical performance metrics, and provide validated experimental protocols for their direct comparison in a laboratory setting. This objective analysis is intended to equip researchers, scientists, and drug development professionals with the critical data needed to evaluate these two important anti-MRSA agents.

Fundamental Mechanisms of Action: A Tale of Two Targets

The divergent efficacy profiles of iclaprim and linezolid are rooted in their fundamentally different molecular targets within the bacterial cell. Iclaprim disrupts DNA synthesis by inhibiting the folate pathway, while linezolid halts protein synthesis at its earliest stage.

Iclaprim: As a diaminopyrimidine antibiotic, iclaprim selectively inhibits bacterial dihydrofolate reductase (DHFR).[2][3] This enzyme is a critical checkpoint in the folic acid synthesis pathway, responsible for converting dihydrofolate to tetrahydrofolate—a precursor essential for the synthesis of nucleotides and, consequently, DNA.[1] Iclaprim was specifically designed using X-ray crystallography to have greater potency than its predecessor, trimethoprim, and to overcome common trimethoprim resistance mutations in the DHFR enzyme.[1][3]

Linezolid: Linezolid is a member of the oxazolidinone class and employs a unique mechanism of action among protein synthesis inhibitors.[4][5] It binds to the 23S ribosomal RNA of the 50S large subunit, preventing the formation of a functional 70S initiation complex.[4][6][7] By blocking this very first step of translation, linezolid effectively stops the production of all bacterial proteins.[4][8]

G cluster_iclaprim Iclaprim: Folate Synthesis Inhibition cluster_linezolid Linezolid: Protein Synthesis Initiation Inhibition PABA p-Aminobenzoic acid (PABA) DHF Dihydrofolate (DHF) PABA->DHF Multiple Steps THF Tetrahydrofolate (THF) DHF->THF DHFR Enzyme DNA DNA Precursors (e.g., thymidine) THF->DNA DNA_Synth DNA Synthesis DNA->DNA_Synth Iclaprim Iclaprim Iclaprim->THF INHIBITS rRNA_30S 30S Ribosomal Subunit Complex_70S 70S Initiation Complex rRNA_30S->Complex_70S rRNA_50S 50S Ribosomal Subunit rRNA_50S->Complex_70S Protein Functional Proteins Complex_70S->Protein Translation Linezolid Linezolid Linezolid->Complex_70S PREVENTS FORMATION

Caption: Distinct molecular mechanisms of Iclaprim and Linezolid.

In Vitro Performance Metrics: A Quantitative Comparison

Direct comparison of in vitro activity provides a foundational understanding of an antibiotic's intrinsic potency and bactericidal or bacteriostatic nature.

Minimum Inhibitory Concentration (MIC)

MIC values quantify the lowest concentration of an antibiotic required to inhibit the visible growth of a microorganism. Iclaprim generally demonstrates high potency against MRSA, including strains that are non-susceptible to linezolid.

Parameter Iclaprim Linezolid Reference
MIC Range vs. MRSA MIC ≤ 1 µg/ml for most isolates.Susceptible: ≤ 4 µg/mL.[9][10][11]
Activity vs. Linezolid-NS MRSA100% of 26 isolates had MIC ≤ 1 µg/ml.Not Applicable.[9][10]
Activity vs. Vancomycin-NS MRSA66.7% of 28 isolates had MIC ≤ 1 µg/ml.Not specified in direct comparison.[9][10]
Activity vs. Daptomycin-NS MRSA71.4% of 7 isolates had MIC ≤ 1 µg/ml.Not specified in direct comparison.[9][10]
NS: Non-susceptible
Time-Kill Kinetics

Time-kill assays reveal the dynamic interaction between an antibiotic and a bacterial population over time, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity. A key differentiator emerges here: iclaprim is rapidly bactericidal, whereas linezolid is primarily bacteriostatic against Staphylococcus.

Parameter Iclaprim Linezolid Reference
Primary Activity BactericidalBacteriostatic[1][4][9][12]
Time to ≥3-log₁₀ Reduction in CFU/mL 4–8 hours (at 2x, 4x, 8x MIC)No bactericidal activity observed.[9][10]
Performance vs. Linezolid-NS MRSAMaintained rapid bactericidal activity.No activity observed.[9]
NS: Non-susceptible
Post-Antibiotic Effect (PAE)

PAE refers to the persistent suppression of bacterial growth after brief exposure to an antimicrobial agent. A longer PAE can support less frequent dosing intervals. Both drugs exhibit a PAE, though studies suggest iclaprim's may be more prolonged.

Drug PAE Duration Conditions Reference
Iclaprim Up to 10 hoursSub-MIC concentrations[1]
Linezolid 0.5 – 2.4 hours4x MIC, 60-minute exposure[13]

Clinical Efficacy and Safety Profile

Data from head-to-head clinical trials provide the most relevant comparison of therapeutic outcomes in patients. The ASSIST-1 and ASSIST-2 Phase III trials compared intravenous iclaprim directly with intravenous linezolid for the treatment of complicated skin and skin structure infections (cSSSI).

Parameter Iclaprim Linezolid Reference
Clinical Cure Rate (ITT Population) 82%85%[14]
MRSA Eradication Rate 76%79%[14][15]
Adverse Events (Drug-Related) 113 events137 events[14]
Most Common Adverse Events Gastrointestinal disordersGastrointestinal disorders[14]
Key Safety Considerations Not associated with nephrotoxicity.[12][16]Potential for myelosuppression; reversible, nonselective MAO inhibitor.[4][4][12][16]

The results indicate that iclaprim has a comparable efficacy and safety profile to linezolid for the treatment of cSSSI, including those caused by MRSA.[14][15] While one study noted iclaprim achieved non-inferiority in one of the two ASSIST trials, subsequent trials (REVIVE-1 and REVIVE-2) demonstrated iclaprim's non-inferiority to vancomycin.[12][17]

Mechanisms of Resistance

Understanding resistance pathways is crucial for stewardship and predicting long-term utility.

  • Iclaprim: As it was designed to be more potent than trimethoprim, iclaprim retains activity against some trimethoprim-resistant DHFR enzymes, such as those with the F98Y mutation common in S. aureus.[3][18]

  • Linezolid: Resistance to linezolid, though historically low, can emerge.[5] The most common mechanism is point mutations in the V domain of the 23S rRNA gene, with the G2576T mutation being frequently identified.[11]

Standardized Experimental Protocols

To ensure reproducible and comparable data, adherence to standardized protocols is paramount. The following methodologies are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[19][20]

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis Isolate 1. Isolate & Culture MRSA (e.g., on Tryptic Soy Agar) Inoculum 2. Prepare Standardized Inoculum (0.5 McFarland Standard, ~1.5 x 10^8 CFU/mL) Isolate->Inoculum MIC A. MIC Assay (Expose to serial drug dilutions) Inoculum->MIC TimeKill B. Time-Kill Assay (Expose to fixed drug conc.) Inoculum->TimeKill PAE C. PAE Assay (Brief exposure, then drug removal) Inoculum->PAE Incubate 3. Incubate (35°C ± 2°C, 16-24h) MIC->Incubate TimeKill->Incubate PAE->Incubate Read 4. Read & Analyze Results (Visual inspection, plating, CFU counting) Incubate->Read

Caption: General workflow for in vitro antimicrobial susceptibility testing.
Protocol 1: MIC Determination by Broth Microdilution

Causality: This method determines the minimum drug concentration needed to inhibit bacterial growth, providing a quantitative measure of the drug's potency.

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) as per the manufacturer's instructions.

  • Drug Dilution: Create a 2-fold serial dilution of iclaprim and linezolid in a 96-well microtiter plate. Final concentrations should bracket the expected MIC values. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Inoculum Preparation: Select 3-5 isolated MRSA colonies from an overnight agar plate. Suspend in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Inoculation: Dilute the standardized suspension into CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Protocol 2: Time-Kill Kinetic Assay

Causality: This dynamic assay differentiates bactericidal from bacteriostatic activity by measuring the rate of bacterial killing over a 24-hour period.

  • Preparation: Prepare flasks of CAMHB containing iclaprim or linezolid at desired concentrations (e.g., 2x, 4x, 8x MIC). Also, prepare a drug-free growth control flask.

  • Inoculation: Add an early log-phase MRSA culture to each flask to achieve a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Quantification: Perform serial dilutions of each aliquot in sterile saline and plate onto a suitable agar medium (e.g., Tryptic Soy Agar).

  • Incubation & Counting: Incubate plates at 35°C ± 2°C for 18-24 hours. Count the colonies to determine the CFU/mL at each time point.

  • Analysis: Plot log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.

Protocol 3: Post-Antibiotic Effect (PAE) Determination

Causality: This protocol measures the suppression of bacterial growth that persists after the antibiotic has been removed, reflecting the drug's lasting impact on bacterial physiology.

  • Exposure: Prepare two tubes of log-phase MRSA culture (~10⁶ CFU/mL). Expose one to the test antibiotic (e.g., at 4x MIC) for a defined period (e.g., 1-2 hours). The second tube serves as an untreated control.

  • Drug Removal: After the exposure period, rapidly dilute both the test and control cultures 1:1000 in pre-warmed, drug-free CAMHB. This dilution effectively removes the antibiotic below inhibitory levels.

  • Regrowth Monitoring: Incubate both diluted cultures at 35°C.

  • Quantification: At hourly intervals, determine the viable count (CFU/mL) from both tubes by plating serial dilutions.

  • Calculation: The PAE is calculated using the formula: PAE = T - C , where:

    • T is the time required for the viable count in the test culture to increase by 1-log₁₀ above the count observed immediately after dilution.

    • C is the time required for the viable count in the untreated control culture to increase by 1-log₁₀ after dilution.

Conclusion

Iclaprim and linezolid represent two distinct and potent therapeutic options for combating MRSA infections.

  • Linezolid is an established, primarily bacteriostatic agent that acts by inhibiting the initiation of protein synthesis. Its clinical efficacy is well-documented, though its safety profile requires monitoring for potential myelosuppression.[4][21]

  • Iclaprim presents a compelling alternative with a differentiated, rapidly bactericidal mechanism of action targeting the folate pathway.[1][9] It demonstrates potent in vitro activity against MRSA, including strains non-susceptible to linezolid, and maintains a comparable clinical efficacy profile in cSSSI trials.[9][14] Its favorable safety profile, particularly the lack of associated nephrotoxicity, may offer an advantage in treating patients with renal impairment or those at risk of acute kidney injury.[12][16]

The choice between these agents will depend on the specific clinical scenario, local resistance patterns, and patient-specific factors. For the research and drug development community, iclaprim's unique bactericidal activity and distinct resistance profile warrant its continued investigation and consideration as a valuable tool in the ongoing fight against multidrug-resistant Gram-positive pathogens.

References

  • Efficacy of Iclaprim against Wild-Type and Thymidine Kinase-Deficient Methicillin-Resistant Staphylococcus aureus Isolates in an In Vitro Fibrin Clot Model. National Institutes of Health. [Link]

  • In Vitro Activity of Iclaprim against Methicillin-Resistant Staphylococcus aureus Nonsusceptible to Daptomycin, Linezolid, or Vancomycin: A Pilot Study. PubMed Central. [Link]

  • Iclaprim Comparable to Linezolid for Skin Infection. Family Practice News. [Link]

  • Linezolid - StatPearls. NCBI Bookshelf. [Link]

  • Updated Review of Iclaprim: A Potent and Rapidly Bactericidal Antibiotic for the Treatment of Skin and Skin Structure Infections and Nosocomial Pneumonia Caused by Gram-Positive Including Multidrug-Resistant Bacteria. Oxford Academic. [Link]

  • Methicillin-resistant Staphylococcus aureus. Wikipedia. [Link]

  • Iclaprim – Knowledge and References. Taylor & Francis. [Link]

  • Efficacy and Safety of Iclaprim for the Treatment of Skin Structures and Soft Tissue Infections: A Methodological Framework. Frontiers. [Link]

  • Linezolid Antibiotic - Mechanism of action, Side effects, and Indications. YouTube. [Link]

  • FDA Issues Complete Response Letter for Iclaprim. Contagion Live. [Link]

  • Efficacy and safety of linezolid compared with other treatments for skin and soft tissue infections: a meta-analysis. National Institutes of Health. [Link]

  • Effectiveness and Safety of Linezolid Versus Vancomycin, Teicoplanin, or Daptomycin against Methicillin-Resistant Staphylococcus aureus Bacteremia: A Systematic Review and Meta-Analysis. MDPI. [Link]

  • Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection. PubMed Central. [Link]

  • An Updated Review of Iclaprim: A Potent and Rapidly Bactericidal Antibiotic for the Treatment of Skin and Skin Structure Infections and Nosocomial Pneumonia Caused by Gram-Positive Including Multidrug-Resistant Bacteria. National Institutes of Health. [Link]

  • In Vitro Activity of Iclaprim against Methicillin-Resistant Staphylococcus aureus Nonsusceptible to Daptomycin, Linezolid, or Vancomycin: A Pilot Study. PubMed. [Link]

  • Clinical Breakpoint Tables. EUCAST. [Link]

  • Iclaprim Comparable to Linezolid for Skin Infection. MDedge. [Link]

  • Comparative In Vivo Efficacies of Epithelial Lining Fluid Exposures of Tedizolid, Linezolid, and Vancomycin for Methicillin-Resistant Staphylococcus aureus in a Mouse Pneumonia Model. PubMed Central. [Link]

  • In vitro activity and post-antibiotic effects of linezolid in combination with fosfomycin against clinical isolates of Staphylococcus aureus. National Institutes of Health. [Link]

  • Linezolid Resistance in Methicillin-Resistant Staphylococcus aureus in Korea: High Rate of False Resistance to Linezolid by the VITEK 2 System. PubMed Central. [Link]

  • EUCAST - Home. EUCAST. [Link]

  • Parallel evolution of linezolid-resistant Staphylococcus aureus in patients with cystic fibrosis. ASM Journals. [Link]

  • Linezolid. Wikipedia. [Link]

  • Clinical and economic outcomes of oral linezolid versus intravenous vancomycin in the treatment of MRSA-complicated, lower-extremity skin and soft-tissue infections caused by methicillin-resistant Staphylococcus aureus. ResearchGate. [Link]

  • The post-antibiotic effects of linezolid against Gram-positive pathogens. PubMed. [Link]

  • EUCAST -standardising antimicrobial susceptibility testing in Europe. EUCAST. [Link]

  • Iclaprim: a differentiated option for the treatment of skin and skin structure infections. PubMed. [Link]

  • Linezolid mechanism of action. YouTube. [Link]

  • Efficacy of linezolid against Staphylococcus aureus in different rodent skin and soft tissue infections models. ResearchGate. [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases. [Link]

  • What is the mechanism of Linezolid? Patsnap Synapse. [Link]

  • Minimum inhibitory concentration patterns. (A) Comparison of linezolid... ResearchGate. [Link]

  • EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. [Link]

  • The Effect of Sub-Minimal Inhibitory Concentrations of Daptomycin and Linezolid on Biofilm Formation of Methicillin Resistant. Turkish Journal of Pharmaceutical Sciences. [Link]

  • Efficacy of iclaprim against wild-type and thymidine kinase-deficient methicillin-resistant Staphylococcus aureus isolates in an in vitro fibrin clot model. PubMed. [Link]

  • Increased hydrophobic interactions of iclaprim with Staphylococcus aureus dihydrofolate reductase are responsible for the. Oxford Academic. [Link]

Sources

Validating the DHFR inhibitory activity of Sch 725674 in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Validation Guide: In Vitro Characterization of Sch 725674 as a Putative DHFR Inhibitor

Executive Summary & Strategic Positioning

Sch 725674 is a 14-membered macrocyclic lactone antifungal agent originally isolated from Aspergillus sp.[1][2] While historically categorized alongside macrolides (often associated with ribosomal inhibition), emerging chemical biology requires rigorous target deconvolution to validate alternative mechanisms of action.

This guide outlines the experimental framework to validate the hypothesis that Sch 725674 exhibits inhibitory activity against Dihydrofolate Reductase (DHFR) . Because DHFR inhibition is a distinct mechanism from the standard macrolide mode of action, this validation requires a "Triangulated Proof" approach:

  • Direct Enzymatic Inhibition: Cell-free kinetic assays.

  • Mechanistic Specificity: Comparative analysis against the gold standard, Methotrexate (MTX).

  • Biological Rescue: Cell-based folate supplementation to confirm on-target lethality.

Mechanistic Context: The Folate Biosynthetic Pathway[3][4]

To validate Sch 725674 as a DHFR inhibitor, one must map its interference point within the folate cycle.[3] DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a precursor essential for nucleotide synthesis.[4][5][6]

Figure 1: DHFR Signaling Node & Inhibitor Interaction Logic

FolatePathway NADPH NADPH + H+ DHFR DHFR Enzyme (Target) NADPH->DHFR Cofactor DHF 7,8-Dihydrofolate (DHF) DHF->DHFR Substrate THF 5,6,7,8-Tetrahydrofolate (THF) DHFR->THF Reduction DNA DNA/RNA Synthesis (Cell Proliferation) THF->DNA Methylation Steps MTX Methotrexate (Reference Std) MTX->DHFR Competitive Inhibition SCH Sch 725674 (Test Compound) SCH->DHFR Putative Inhibition

Caption: The catalytic reduction of DHF to THF by DHFR. Sch 725674 is hypothesized to block this step, mimicking the action of Methotrexate.[3]

Comparative Analysis: Sch 725674 vs. Established Inhibitors

Before wet-lab validation, it is critical to understand the physicochemical landscape of the test compound versus the control.[3]

FeatureSch 725674 (Test Candidate)Methotrexate (Positive Control)Trimethoprim (Selectivity Control)
Chemical Class Macrocyclic LactoneAntifolate (Pteridine analogue)Diaminopyrimidine
Primary Target Putative: Fungal DHFRMammalian/Fungal DHFRBacterial DHFR
Binding Mode Allosteric or Competitive (TBD)Competitive (Active Site)Competitive
Validation Metric IC50 < 10 µM (Target)IC50 ~ 0.1 - 10 nM (High Potency)High IC50 in Fungi (Negative Control)
Solubility DMSO SolubleNaOH / Buffer SolubleDMSO/Ethanol Soluble
Key Risk Off-target ribosomal bindingHigh host toxicityLow fungal potency

Scientific Insight: Comparison with MTX is essential for mechanism, but not necessarily for potency. Fungal DHFR often requires higher concentrations of MTX for inhibition compared to human DHFR. Therefore, Sch 725674 may show a higher IC50 (micromolar range) and still be a valid, specific inhibitor.[3]

Experimental Protocol: Spectrophotometric DHFR Assay

This protocol utilizes the NADPH oxidation method .[3] DHFR activity is measured by monitoring the decrease in absorbance at 340 nm (extinction coefficient


) as NADPH is oxidized to NADP+ and DHF is reduced to THF.
Phase A: Reagent Preparation
  • Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 1 mM DTT (stabilizer), 0.5 mM EDTA.

  • Enzyme Source: Recombinant S. cerevisiae or C. albicans DHFR (purified). Crude lysates are not recommended due to NADPH oxidase background activity.[3]

  • Substrate (DHF): 100 µM Dihydrofolic acid (prepare fresh in buffer containing 50 mM mercaptoethanol to prevent auto-oxidation).

  • Cofactor (NADPH): 100 µM NADPH (protect from light).

  • Test Compound (Sch 725674): Dissolve in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).

    • Control: DMSO only (Final concentration < 1%).

Phase B: Kinetic Workflow (Self-Validating System)

Figure 2: Assay Workflow & Decision Logic

AssayWorkflow Prep 1. Prepare Mix: Buffer + Enzyme + NADPH Incubate 2. Add Inhibitor (Sch 725674 or MTX) Incubate 5 min Prep->Incubate Blank 3. Blanking: Measure A340 baseline Incubate->Blank Start 4. Initiate: Add DHF Substrate Blank->Start Measure 5. Kinetic Read: A340 decrease (5 min) Start->Measure Check QC Check: Linearity R² > 0.95? Measure->Check Check->Prep Fail (Re-optimize) Calc 6. Calculate Vmax & % Inhibition Check->Calc Pass

Caption: Step-by-step kinetic workflow for determining DHFR inhibition constants.

Phase C: Detailed Steps
  • Blanking: In a quartz cuvette or UV-transparent 96-well plate, add Buffer, NADPH, and Enzyme.[3] Monitor A340 for 1 minute to ensure no background NADPH oxidation occurs (Slope should be ~0).

  • Inhibitor Binding: Add Sch 725674 (or MTX). Incubate for 5 minutes at 25°C. This allows for potential slow-binding inhibition to equilibrate.

  • Initiation: Add DHF substrate to start the reaction.[3] Rapidly mix.

  • Measurement: Record A340 every 15 seconds for 5–10 minutes.

  • Calculation:

    • Calculate the slope (

      
      ) for the linear portion of the curve.
      
    • Apply Beer-Lambert Law to convert absorbance to concentration (

      
      ).
      
    • Plot % Activity vs. Log[Inhibitor] to determine IC50.

Data Interpretation & Validation Criteria

To claim Sch 725674 is a true DHFR inhibitor, the data must satisfy the following criteria:

Dose-Dependency (The Sigmoid Rule)

The inhibition must follow a sigmoidal dose-response curve.

  • Pass: Hill slope near -1.0 (indicating 1:1 binding).

  • Fail: Steep drop-off (Hill slope < -3.0) suggests aggregation or non-specific protein denaturation (a common false positive for macrolides).

The "Folate Rescue" Check (Cell-Based Confirmation)

Since Sch 725674 is an antifungal, its growth inhibition (MIC) should be reversible by adding downstream products.

  • Protocol: Treat S. cerevisiae with Sch 725674 at 2x MIC.

  • Rescue: Add 5 mM Folinic Acid (Leucovorin) or Thymidine/Adenine.

  • Result: If growth is restored, the target is the folate pathway (DHFR).[3] If growth remains inhibited, Sch 725674 is acting via an alternative mechanism (e.g., ribosome), and the enzyme assay result might be an artifact.[3]

Competitive Kinetics (Lineweaver-Burk)

Perform the enzyme assay at varying DHF concentrations with fixed Sch 725674.

  • Competitive Inhibition (True DHFR inhibitor):

    
     remains constant, 
    
    
    
    increases.
  • Non-Competitive:

    
     decreases.
    

References

  • Yang, S.W., et al. (2005).[1][2][3] Structure elucidation of Sch 725674 from Aspergillus sp.[1][2][7] The Journal of Antibiotics, 58(8), 535-538.[1][3]

  • Navarro-Perán, E., et al. (2005).[3] The antifolate activity of tea catechins.[3] Cancer Research, 65(6), 2059-2064.[3] (Provides the standard spectrophotometric protocol for DHFR).

  • Zheng, X., et al. (2013).[3] Validation of Dihydrofolate Reductase as an Antifungal Target in Candida albicans. Antimicrobial Agents and Chemotherapy, 57(10). (Establishes MTX and folate rescue protocols in fungi).

  • Sigma-Aldrich Technical Bulletin. Dihydrofolate Reductase Assay Kit (CS0340). (Standard industry benchmark for assay conditions).

Sources

Validating the Antimicrobial Kinetics of Sch 725674: Bactericidal vs. Bacteriostatic Determination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sch 725674 is a 12-membered macrolide originally isolated from Aspergillus sp., exhibiting distinct antifungal activity against pathogens such as Saccharomyces cerevisiae and Candida albicans. While often discussed in the context of antifungal efficacy, the rigorous characterization of its kinetic profile—specifically distinguishing between cidal (killing) and static (inhibitory) activity—is critical for determining its therapeutic potential and resistance profile.

This guide provides a self-validating system to determine the antimicrobial mode of action (MoA) of Sch 725674. While the compound is an antifungal, the terminology "bactericidal/bacteriostatic" is frequently used interchangeably with "fungicidal/fungistatic" in early-stage drug discovery. The protocols below are universally applicable to determining lethality kinetics against any target microbe.

Part 1: The Mechanistic Context

To validate Sch 725674, one must first understand the theoretical basis of the "Cidal vs. Static" dichotomy.

  • Static Agents (e.g., Fluconazole, Erythromycin): Inhibit growth without inducing immediate cell death. They rely on the host immune system to clear the infection. In vitro, they show a high Minimum Fungicidal Concentration (MFC) relative to their Minimum Inhibitory Concentration (MIC).

  • Cidal Agents (e.g., Amphotericin B, Kanamycin): Induce irreversible cell death. They are preferred in immunocompromised hosts. They typically exhibit an MFC/MIC ratio of

    
    .
    

Sch 725674 Hypothesis: As a non-polyene macrolide, Sch 725674’s structure suggests a potential for protein synthesis inhibition or metabolic disruption (classically static) rather than the membrane pore formation seen in polyene macrolides like Amphotericin B (classically cidal). However, empirical validation via Time-Kill Kinetics is the only way to confirm this.

Visualizing the Validation Logic

The following diagram outlines the decision matrix for classifying Sch 725674.

ValidationLogic Start Sch 725674 Characterization MIC_Assay Step 1: Determine MIC (inhibition threshold) Start->MIC_Assay MFC_Assay Step 2: Determine MFC/MBC (99.9% kill threshold) MIC_Assay->MFC_Assay Ratio_Calc Calculate Ratio: MFC / MIC MFC_Assay->Ratio_Calc Decision Ratio Value? Ratio_Calc->Decision Static Ratio > 4 (Likely Static) Decision->Static High Ratio Cidal_Pot Ratio ≤ 4 (Potentially Cidal) Decision->Cidal_Pot Low Ratio TimeKill Step 3: Time-Kill Assay (The Gold Standard) Static->TimeKill Cidal_Pot->TimeKill LogRed_Static < 3 Log Reduction (CONFIRMED STATIC) TimeKill->LogRed_Static LogRed_Cidal ≥ 3 Log Reduction (CONFIRMED CIDAL) TimeKill->LogRed_Cidal

Caption: Decision tree for classifying antimicrobial kinetics based on CLSI/EUCAST standards.

Part 2: Comparative Performance & Alternatives

When publishing validation data, Sch 725674 must be benchmarked against established standards with known kinetic profiles.

FeatureSch 725674 (Subject)Fluconazole (Static Control)Amphotericin B (Cidal Control)
Chemical Class 12-membered MacrolideAzole (Triazole)Polyene Macrolide
Primary Target Unknown (Likely Protein Synth. or Metabolic)Ergosterol Biosynthesis (ERG11)Membrane Ergosterol Binding
Typical MIC 8–32 µg/mL (S. cerevisiae)0.25–64 µg/mL (Strain dependent)0.03–1.0 µg/mL
MFC/MIC Ratio To Be Determined Typically > 4Typically 1–2
Time-Kill Profile Validation Target Slow/Flat reductionRapid, concentration-dependent drop
Part 3: Experimental Protocols

These protocols are designed to be self-validating. If the controls (Fluconazole/Amphotericin) do not behave as described, the data for Sch 725674 is invalid.

Protocol A: The MFC/MIC Ratio Screen

Purpose: A rapid preliminary classification of lethality.

  • Preparation: Prepare a 2-fold dilution series of Sch 725674 (0.5 to 64 µg/mL) in RPMI 1640 medium (buffered with MOPS).

  • Inoculation: Inoculate with

    
     CFU/mL of C. albicans (ATCC 90028) or S. cerevisiae.
    
  • MIC Reading: Incubate at 35°C for 24h (Candida) or 48h (Saccharomyces). The MIC is the lowest concentration with no visible growth.

  • MFC Determination: Plate 100 µL from the MIC well and all wells with higher concentrations onto Sabouraud Dextrose Agar (SDA). Incubate for 48h.

  • Calculation: The MFC is the lowest concentration yielding

    
     0.1% survival of the initial inoculum.
    
    • Metric: Calculate the MFC/MIC Ratio .

Protocol B: Time-Kill Kinetics (The Definitive Test)

Purpose: To observe the rate of killing over time, distinguishing true cidal activity from static suppression.

  • Setup: Prepare four flasks containing media with Sch 725674 at concentrations of:

    • 
       MIC (Growth Control)
      
    • 
       MIC
      
    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       MIC
      
    • 
       MIC of Cidal Control (Amphotericin B)
      
  • Sampling: Inoculate to a final density of

    
     CFU/mL. Incubate with shaking.
    
  • Time Points: Remove aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Quantification: Serially dilute aliquots in PBS and plate on SDA. Count colonies after incubation.

  • Analysis: Plot Log10 CFU/mL vs. Time.

Criteria for "Cidal" Activity:

A compound is defined as cidal if it achieves a




reduction (99.9% kill) in CFU/mL from the starting inoculum within 24 hours. A compound is static if it inhibits growth (maintains starting CFU or < 3 log reduction) compared to the growth control.
Visualizing the Expected Output

The following diagram illustrates the theoretical curves you should look for during analysis.

TimeKillCurves cluster_graph Time-Kill Kinetic Profiles Y_Axis Log10 CFU/mL (High -> Low) Control Growth Control (Exponential Growth) X_Axis Time (Hours) 0 -> 24 Static Static Agent (Flatline / Slight Drop) Control->Static Inhibition Cidal Cidal Agent (Steep Drop >3 Log) Static->Cidal Killing Sch725674 Sch 725674 (Subject)

Caption: Theoretical Time-Kill curves. Cidal agents (Green) show rapid decline; Static agents (Yellow) maintain equilibrium.

Part 4: Scientific Integrity & Troubleshooting

Common Pitfalls in Sch 725674 Validation:

  • The "Carryover" Effect: When plating for MFC or Time-Kill, high concentrations of Sch 725674 transferred to the agar plate may inhibit colony formation without killing the cells, falsely mimicking a cidal effect.

    • Solution: Use the dilution-filtration method or wash cells with PBS before plating to remove residual drug.

  • Inoculum Effect: Macrolide efficacy can be density-dependent. Ensure the starting inoculum is strictly controlled (

    
     CFU/mL).
    
  • Endpoint Confusion: Do not confuse "clear well" (MIC) with "dead cells" (MFC). A clear well in the MIC assay often contains millions of viable, inhibited cells if the drug is static.

References
  • Yang, S. W., et al. (2003). Structure elucidation of Sch 725674 from Aspergillus sp. Journal of Antibiotics. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).
  • Pfaller, M. A., et al. (2004). Antifungal Susceptibility Testing: Clinical Laboratory of Standards Institute (CLSI) Methods. Clinical Microbiology Reviews. Retrieved from [Link]

Safety Operating Guide

Proper Disposal Procedures for Sch 725674 (Antifungal Macrolide)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper handling and disposal procedures for Sch 725674 , a research-grade antifungal macrolide. This protocol is designed for laboratory personnel to ensure compliance with environmental safety standards and to prevent the release of bioactive anti-infectives into the ecosystem.[1]

Executive Summary & Substance Identification

Sch 725674 is a 14-membered macrolide antifungal agent originally isolated from Aspergillus sp.[1][2] It exhibits potent inhibitory activity against Saccharomyces cerevisiae and Candida albicans.[1][2][3] Unlike commercial antibiotics, this compound is typically supplied as a high-purity research chemical.[1]

Critical Safety Warning: As a bioactive macrolide, Sch 725674 poses a risk of inducing antimicrobial resistance (AMR) in environmental reservoirs if improperly discarded.[1] Standard autoclaving is insufficient for chemical degradation. High-temperature incineration is the mandatory disposal method for the active pharmaceutical ingredient (API).[1]

Property Data
CAS Number 877061-66-0
Chemical Class Macrolide Antifungal (14-membered lactone)
Molecular Formula C₁₈H₃₂O₅
Solubility Soluble in organic solvents (DMSO, Ethanol, Methanol); Low water solubility
Biohazard Level Non-infectious (Chemical Hazard); Potent environmental pollutant
Primary Hazard Environmental toxicity; Potential reproductive toxin (class assumption)
Personal Protective Equipment (PPE) & Handling

Before initiating any disposal workflow, ensure the following PPE is worn to prevent exposure to the potent powder or concentrated stock solutions.

  • Respiratory: N95 or P100 respirator (if handling open powder outside a fume hood).[1]

  • Dermal: Double-gloving with Nitrile (0.11 mm minimum thickness).[1] Latex is not recommended due to solvent permeability (e.g., DMSO).[1]

  • Ocular: Chemical splash goggles.[1]

  • Body: Lab coat with cuffed sleeves; closed-toe chemical-resistant shoes.

Waste Segregation & Disposal Protocols

The disposal strategy relies on the "Cradle-to-Grave" principle, ensuring the compound is segregated from general waste streams immediately upon generation.[1]

Protocol A: Solid Waste (Dry Powder & Contaminated Debris)

Applicable to: Expired vials, weighing boats, contaminated gloves, and paper towels.[1]

  • Containment: Place all solid waste directly into a transparent, sealable polyethylene bag (minimum 2 mil thickness).[1]

  • Labeling: Affix a hazardous waste tag labeled: "Toxic Solid - Antifungal Macrolide (Sch 725674) - DO NOT AUTOCLAVE."

  • Secondary Containment: Transfer the sealed bag into a rigid Hazardous Chemical Waste Drum (typically white or blue with a locking lid).[1]

  • Final Disposition: High-Temperature Incineration (>1000°C) via a licensed waste management contractor.[1]

Protocol B: Liquid Waste (Stock Solutions in Solvents)

Applicable to: Stock solutions in DMSO, Ethanol, or Methanol.[1]

  • Segregation: Do NOT pour down the sink. Do NOT mix with aqueous acid/base waste streams.[1]

  • Collection: Pour into a dedicated Organic Solvent Waste Carboy (HDPE or Glass).

  • Compatibility Check: Ensure the carboy does not contain oxidizers (e.g., nitric acid), as macrolides can react unpredictably.[1]

  • Labeling: List "Sch 725674" and the solvent (e.g., "DMSO") explicitly on the waste manifest.

  • Final Disposition: Fuel blending or Incineration.

Protocol C: Aqueous Waste (Cell Culture Media)

Applicable to: Spent media containing trace Sch 725674.[1]

Note: While dilution reduces toxicity, discharging antifungal agents into municipal water systems contributes to fungal resistance.[1]

  • Collection: Collect spent media in a dedicated Aqueous Chemical Waste container.[1]

  • Stabilization: If the volume is large (>5L), add a stabilizing agent (like bentonite clay or activated charcoal) to adsorb the compound before sealing, if required by your facility's EHS officer.[1]

  • Prohibited Method: Do not rely on bleach (sodium hypochlorite) for inactivation.[1] Macrolide structures are often robust against oxidation and may form toxic chlorinated byproducts.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the decision logic for disposing of Sch 725674.

DisposalWorkflow Start Sch 725674 Waste Generated TypeCheck Determine Physical State Start->TypeCheck Solid Solid Waste (Powder, Vials, PPE) TypeCheck->Solid Dry/Debris LiquidSolvent Liquid: Organic Solvent (DMSO/Ethanol Stocks) TypeCheck->LiquidSolvent Stock Soln LiquidAqueous Liquid: Aqueous (Spent Media) TypeCheck->LiquidAqueous Dilute Media Bag Seal in Polyethylene Bag (2 mil min) Solid->Bag CarboyOrg Organic Waste Carboy (No Oxidizers) LiquidSolvent->CarboyOrg CarboyAq Aqueous Chemical Waste (Do NOT Bleach) LiquidAqueous->CarboyAq Label Label: 'Toxic - Antifungal API' Bag->Label CarboyOrg->Label CarboyAq->Label Destruction FINAL DISPOSITION: High-Temp Incineration Label->Destruction

Figure 1: Decision tree for the segregation and destruction of Sch 725674 waste streams.

Emergency Spill Response

In the event of a spill, immediate action is required to contain the bioactive material.[1]

Spill Type Immediate Action Cleanup Protocol
Powder Spill STOP. Do not create dust. Evacuate immediate area.Cover with damp paper towels (to prevent aerosolization).[1] Wipe up carefully.[1] Place all materials in a hazardous waste bag.
Liquid Spill (Solvent) Extinguish ignition sources (if flammable solvent).[1]Absorb with inert material (Vermiculite or Sand).[1][4] Do not use combustible materials (sawdust).[1] Scoop into a waste container.
Skin Contact Remove contaminated clothing.[1][4][5]Wash skin with soap and water for 15 minutes.[1][5] Do not use ethanol (enhances absorption).[1] Seek medical review.
References
  • Yang, S. W., et al. (2005).[1][2] "Structure elucidation of Sch 725674 from Aspergillus sp." The Journal of Antibiotics, 58(8), 535–538.[1][2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2019).[1] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link][1]

  • Bali, A. K., et al. (2014).[1][6] "Enantiospecific total synthesis of macrolactone Sch 725674." Organic Letters, 16(15), 4001–4003.[1][6] Retrieved from [Link][1]

Sources

A Researcher's Comprehensive Guide to Personal Protective Equipment for Handling Ibezapolstat (Antibiotic Sch 725674)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Ibezapolstat (formerly known as Sch 725674). As an investigational antibiotic targeting Clostridioides difficile, Ibezapolstat is a potent compound requiring meticulous handling to ensure personnel safety and prevent cross-contamination.[1][2][3] This document moves beyond a simple checklist, offering a framework for risk assessment and procedural excellence rooted in established safety principles for potent pharmaceutical agents.

The core philosophy of this guide is that personal protective equipment (PPE) is the final and crucial barrier in a hierarchy of safety controls. Its effectiveness is entirely dependent on proper selection, use, and the engineering controls that form the primary layers of protection.

Understanding the Compound: Ibezapolstat Profile & Associated Risks

Ibezapolstat is a novel bacterial DNA polymerase IIIC inhibitor, a mechanism that confers potent activity against C. difficile.[1][2][3] While clinical trials have shown it to be generally well-tolerated in patients with minimal systemic absorption, the risks associated with handling the concentrated, pure active pharmaceutical ingredient (API) in a laboratory setting are fundamentally different.[4][5]

The primary risks during laboratory handling include:

  • Inhalation: Airborne dust from the powdered form of the API poses the most significant risk of accidental exposure.

  • Dermal Contact: Although its potential as a skin sensitizer is not fully characterized, many antibiotics can cause allergic skin reactions.[6][7] Direct contact should always be avoided.[8][9]

  • Ingestion: Accidental ingestion can occur through contaminated hands or surfaces.

  • Ocular Exposure: Contact with the eyes can cause irritation and requires immediate and thorough rinsing.[6]

Given its potency, Ibezapolstat should be handled with the same level of caution as other potent APIs, where the Occupational Exposure Limit (OEL) may be low.[10] The fundamental safety principle is to prevent any contact with the compound.[10]

The Hierarchy of Controls: More Than Just PPE

Before selecting PPE, a risk assessment must be performed, prioritizing engineering and administrative controls. PPE is the last line of defense.

  • Primary Engineering Controls (The First Line of Defense): The open handling of potent powders is strongly discouraged.[10] All procedures that may generate dust or aerosols, such as weighing, reconstituting, or aliquoting the solid compound, must be performed within a primary containment system.

    • Containment Barrier Isolators (Glove Boxes): The preferred method for handling potent powders, offering the highest level of protection for both the user and the environment.[10][11]

    • Vented Balance Enclosures or Fume Hoods: If an isolator is not available, a certified chemical fume hood or a powder containment hood with HEPA filtration is mandatory.[12] Ensure the airflow is functioning correctly before starting work.

  • Administrative Controls: These are the procedures and work practices that reduce exposure risk.

    • Restricted Access: Only trained personnel should be allowed in areas where Ibezapolstat is actively being handled.[10]

    • Decontamination: Establish and validate procedures for decontaminating surfaces, glassware, and equipment.

    • Hand Washing: Hands must be washed thoroughly after removing gloves and before leaving the laboratory.[8][13]

Personal Protective Equipment (PPE) Selection: A Task-Based Approach

The selection of PPE is dictated by the specific task and the potential for exposure. The following table provides a tiered approach to PPE selection for handling Ibezapolstat.

Task/Operation Minimum Required PPE Rationale & Key Considerations
Handling Sealed Containers - Standard Lab Coat- Safety Glasses with Side Shields- Single Pair of Nitrile GlovesLow risk of exposure. Protection against incidental contact with potential surface contamination.
Preparing Dilute Solutions (<1 mg/mL) - Disposable Lab Gown (over lab coat)- Chemical Splash Goggles- Double Nitrile GlovesModerate risk. Protects against splashes of the solution. Double gloving provides an extra barrier and allows for safe removal of the outer, contaminated glove.
Weighing/Handling Powdered API - Disposable, Solid-Front Lab Gown with Cuffed Sleeves- Chemical Splash Goggles & Face Shield- Double Nitrile Gloves (outer pair with extended cuffs)- NIOSH-approved N95 Respirator (or higher)Highest Risk. This task must be performed within a primary engineering control (isolator or fume hood). The face shield protects against splashes, while the respirator prevents inhalation of fine particles.
In-Vivo Dosing / Animal Handling - Disposable Lab Gown- Safety Glasses with Side Shields- Double Nitrile GlovesProtects against contact with the dosing solution and potentially contaminated animal waste. Risk of aerosol generation should be assessed.
Spill Cleanup - As per "Weighing/Handling Powder" tier, with potential for higher-level respiratory protection (e.g., P100) depending on spill size.A spill of potent powder constitutes a significant exposure risk. The area must be secured, and only properly equipped personnel should perform the cleanup.

Experimental Protocols: Donning and Doffing PPE

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent self-contamination.

Protocol 1: Donning PPE for High-Risk Operations
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown: Put on the disposable, solid-front gown. Ensure it is fully fastened.

  • Respirator: If required, perform a seal check on your N95 respirator.

  • Goggles/Face Shield: Put on chemical splash goggles, followed by a face shield.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the gown.

Protocol 2: Doffing PPE to Minimize Contamination

This process is designed to systematically remove the most contaminated items first.

  • Decontaminate Outer Gloves: While still wearing them, wipe down the outer gloves with an appropriate decontaminating solution (e.g., 70% ethanol).

  • Remove Gown and Outer Gloves: Peel off the gown from the shoulders, turning it inside out as it is removed. Simultaneously, peel off the outer gloves so they are contained within the inside-out gown. Dispose of immediately in a designated hazardous waste container.

  • Hand Hygiene (with inner gloves on): Sanitize the inner gloves.

  • Remove Face Shield/Goggles: Handle by the strap, avoiding contact with the front surface. Place in a designated area for decontamination.

  • Remove Respirator: Remove by the straps without touching the front. Dispose of it.

  • Remove Inner Gloves: Carefully peel off the inner gloves, avoiding contact with bare skin. Dispose of them.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal and Decontamination Plan

  • Solid Waste: All disposable PPE, contaminated consumables (e.g., weigh boats, pipette tips), and any material used for spill cleanup must be disposed of in a clearly labeled hazardous waste container.

  • Liquid Waste: Solutions of Ibezapolstat should be collected and disposed of according to your institution's hazardous chemical waste procedures. Do not pour down the drain.

  • Decontamination: All non-disposable equipment and work surfaces must be thoroughly decontaminated after use. A validated cleaning procedure should be in place.

Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling Ibezapolstat.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE & Engineering Controls cluster_2 Final Actions Start Start: Identify Task with Ibezapolstat CheckForm Is the material a dry powder? Start->CheckForm CheckQuantity Handling >10mg or generating dust? CheckForm->CheckQuantity Yes CheckSolution Is it a dilute solution (<1 mg/mL)? CheckForm->CheckSolution No (Solution) PowderHandling High Risk: Use Isolator or Fume Hood - Double Gloves - Disposable Gown - Goggles & Face Shield - N95 Respirator CheckQuantity->PowderHandling Yes SolutionHandling Moderate Risk: - Double Gloves - Disposable Gown - Goggles CheckQuantity->SolutionHandling No CheckSolution->SolutionHandling Yes LowRisk Low Risk: - Single Gloves - Lab Coat - Safety Glasses CheckSolution->LowRisk No (Sealed Container) Procedure Follow Donning/Doffing Protocols PowderHandling->Procedure SolutionHandling->Procedure LowRisk->Procedure Disposal Dispose of waste as potent compound hazardous waste Procedure->Disposal

Caption: Workflow for selecting appropriate PPE for Ibezapolstat.

References

  • Thermo Fisher Scientific. (2021, December 10). SAFETY DATA SHEET: ANTIBIOTIC MEDIUM No1 Seed Agar.
  • Sigma-Aldrich. (2025, October 17). SAFETY DATA SHEET.
  • Carl ROTH. Safety Data Sheet: Antibiotic Medium No.1.
  • Capricorn Scientific. (2025, May 8). Safety Data Sheet: Antibiotic/Antimycotic Solution (100x).
  • Sigma-Aldrich. Safety Data Sheet.
  • Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • National Center for Biotechnology Information. Biosafety in the Laboratory: Prudent Practices for the Handling and Disposal of Infectious Materials.
  • Louie, T., et al. (2022). Efficacy, safety, pharmacokinetics, and associated microbiome changes of ibezapolstat compared with vancomycin in adults with Clostridioides difficile infection: a phase 2b, randomised, double-blind, active-controlled, multicentre study. PubMed.
  • University of Alberta. Safe Handling of Laboratory Equipment - AFNS Safety.
  • Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs.
  • MedchemExpress.com. Ibezapolstat (ACX-362E) | Antibiotic.
  • Acurx Pharmaceuticals. (2023, November 2). Acurx Announces Positive Top-Line Ibezapolstat Phase 2 Efficacy Results with 96% Clinical Cure Rate in Patients with C. difficile Infection.
  • ClinicalTrials.gov. Study Details | NCT04247542 | ACX-362E [Ibezapolstat] for Oral Treatment of Clostridioides Difficile Infection.
  • Garey, K., et al. (2022). A randomized, double-blind, placebo-controlled, single and multiple ascending dose Phase 1 study to determine the safety, pharmacokinetics and food and faecal microbiome effects of ibezapolstat administered orally to healthy subjects. PubMed.
  • Esco Pharma. (2019, March 25). Prioritizing Personnel Safety in Antibiotic Production.
  • IUPHAR/BPS Guide to PHARMACOLOGY. ibezapolstat | Ligand page.
  • National Center for Biotechnology Information. (2024). The impact of ibezapolstat and other Clostridioides difficile infection-relevant antibiotics on the microbiome of humanized mice. PMC.
  • Alam, M. J., et al. (2024, March 6). Antibacterial activity of ibezapolstat against antimicrobial-resistant clinical strains of Clostridioides difficile. PubMed.

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